molecular formula C7H7N3O3 B189021 2-Acetamido-5-nitropyridine CAS No. 5093-64-1

2-Acetamido-5-nitropyridine

Cat. No.: B189021
CAS No.: 5093-64-1
M. Wt: 181.15 g/mol
InChI Key: XKAASKOXADTLIG-UHFFFAOYSA-N
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Description

2-Acetamido-5-nitropyridine is a useful research compound. Its molecular formula is C7H7N3O3 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402463. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3O3/c1-5(11)9-7-3-2-6(4-8-7)10(12)13/h2-4H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAASKOXADTLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322953
Record name 2-Acetamido-5-nitropyridine
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5093-64-1
Record name 5093-64-1
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Record name 2-Acetamido-5-nitropyridine
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Record name 2-Acetamido-5-nitropyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetamido-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Acetamido-5-nitropyridine, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated analytical data, and workflow visualizations.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-aminopyridine. The first step involves the acetylation of the amino group, followed by the nitration of the resulting 2-acetamidopyridine.

Step 1: Acetylation of 2-Aminopyridine to 2-Acetamidopyridine

The acetylation of 2-aminopyridine is a nucleophilic acyl substitution reaction where the amino group of 2-aminopyridine attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.[1]

Step 2: Nitration of 2-Acetamidopyridine

The subsequent step involves the nitration of the 2-acetamidopyridine intermediate. This is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the pyridine ring at the 5-position. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[2]

Experimental Protocols

2.1. Synthesis of 2-Acetamidopyridine from 2-Aminopyridine

This protocol is adapted from established procedures for the N-acetylation of aminopyridines.[1][3][4]

  • Materials:

    • 2-Aminopyridine (9.9 g)

    • Acetic anhydride (21 mL)

    • Ice water

    • Ethyl acetate

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine.

    • Slowly add acetic anhydride to the flask while stirring. An exothermic reaction will occur. Maintain the temperature below 60 °C.[3]

    • Continue stirring the reaction mixture for 1 hour.[3]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to quench the excess acetic anhydride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain 2-acetamidopyridine. The reported yield is approximately 95-96% with a purity of 99.2%.[3][4]

2.2. Synthesis of this compound from 2-Acetamidopyridine

This protocol is based on documented nitration procedures for 2-acetamidopyridine.[4]

  • Materials:

    • 2-Acetamidopyridine (13.6 g)

    • Concentrated sulfuric acid (113 mL)

    • Fuming nitric acid (14.6 mL)

    • Ice water

    • Reaction vessel with temperature control

  • Procedure:

    • In a reaction vessel, dissolve 2-acetamidopyridine in concentrated sulfuric acid.

    • Cool the mixture and slowly add fuming nitric acid, maintaining the temperature at 60 °C.[4]

    • Stir the reaction mixture for 2 hours.[4]

    • After the reaction is complete, carefully pour the mixture into ice water.

    • A solid precipitate of this compound will form.

    • Filter the solid, wash it with water until the filtrate is neutral, and dry the product. The reported yield is approximately 88.40%.[4]

Characterization Data

The synthesized this compound can be characterized using various analytical techniques. The following tables summarize the key physical and spectral data.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₇H₇N₃O₃[5][6]
Molecular Weight 181.15 g/mol [5][6]
Appearance Gray Solid[7]
Melting Point 199-203 °C[7][8]
CAS Number 5093-64-1[5][6]

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR Spectrum available[9]
¹³C NMR Spectrum available[9]
IR (ATR-Neat) Spectrum available from Bruker Tensor 27 FT-IR[5]
Mass Spectrometry Exact Mass: 181.04874109 Da[5]
Raman (FT-Raman) Spectrum available from Bruker MultiRAM[5]
UV-Vis (λmax) 315 nm (in EtOH)[7]

Visualized Workflows

4.1. Synthesis Workflow

The following diagram illustrates the two-step synthesis process of this compound.

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration Aminopyridine 2-Aminopyridine Reaction1 Reaction ( < 60°C, 1h ) Aminopyridine->Reaction1 AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction1 Acetamidopyridine 2-Acetamidopyridine Reaction1->Acetamidopyridine Reaction2 Reaction ( 60°C, 2h ) Acetamidopyridine->Reaction2 NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Synthesis workflow for this compound.

4.2. Characterization Workflow

This diagram outlines the logical flow of characterizing the final product.

Characterization_Workflow cluster_physical Physical Characterization cluster_spectroscopic Spectroscopic Characterization cluster_purity Purity Assessment Start Synthesized Product (this compound) MeltingPoint Melting Point Analysis Start->MeltingPoint NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS UVVis UV-Vis Spectroscopy Start->UVVis Purity Purity Confirmation MeltingPoint->Purity NMR->Purity IR->Purity MS->Purity

Caption: Characterization workflow for this compound.

References

"2-Acetamido-5-nitropyridine" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Acetamido-5-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It details the compound's chemical properties, structure, synthesis, and safety information, presented for a technical audience involved in research and development.

Chemical Structure and Identification

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring functionalized with an acetamido group (-NHCOCH₃) at the C2 position and a nitro group (-NO₂) at the C5 position. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex, biologically active molecules.[1]

  • IUPAC Name: N-(5-nitropyridin-2-yl)acetamide.[2][]

  • CAS Number: 5093-64-1.[1][2][4][5][6]

  • Molecular Formula: C₇H₇N₃O₃.[1][2][4][5][6]

  • Synonyms: [N-5-NITRO-2-PYRIDYL] ACETAMIDE, N-(5-nitropyridin-2-yl)acetamide.[][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Weight 181.15 g/mol [1][2][4][5][6]
Appearance White to light yellow or gray solid/crystalline powder.[1][4][7][8]
Melting Point 199-203 °C[4][7]
Boiling Point 437.1 ± 30.0 °C (Predicted)[4][7]
Density 1.419 ± 0.06 g/cm³ (Predicted)[4][7]
pKa 12.61 ± 0.70 (Predicted)[4][7]
Solubility Soluble in Dimethylformamide; low water solubility.[7][8]
Storage Temperature Room temperature, under inert atmosphere.[7]

Spectral Data

Spectral analysis is essential for the structural confirmation of this compound.

  • UV-Vis Spectroscopy: The maximum absorption wavelength (λmax) is reported at 315 nm in ethanol.[4][7]

  • Infrared (IR) Spectroscopy: ATR-IR spectral data is available and has been recorded using a Bruker Tensor 27 FT-IR instrument.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectral data for this compound is available for structural elucidation.[9]

Experimental Protocols: Synthesis

This compound is typically synthesized via the nitration of 2-acetamidopyridine. The following protocol is based on established methodologies.[10]

Objective: To synthesize this compound by introducing a nitro group onto the 2-acetamidopyridine ring.

Materials:

  • 2-Acetamidopyridine (starting material)

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice water

  • Methanol (for potential recrystallization)

Procedure:

  • A mixed acid solution is prepared by carefully combining fuming nitric acid and concentrated sulfuric acid. This process is highly exothermic and should be performed with cooling.

  • The starting material, 2-acetamidopyridine, is slowly added dropwise into the cooled mixed acid solution with continuous stirring. The reaction temperature must be carefully controlled.[10]

  • The reaction progress can be monitored using thin-layer chromatography (TLC).[10]

  • Upon completion, the reaction mixture is poured into ice water, which causes the product, this compound, to precipitate out of the solution.[10]

  • The resulting solid product is collected by filtration.[10]

  • The crude product is then washed and can be further purified, typically by recrystallization from a suitable solvent like methanol, to yield the final high-purity compound.

This synthetic route is an effective method for producing this compound, which serves as a precursor for compounds like 2-acetamido-5-aminopyridine through subsequent reduction of the nitro group.[10]

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_product Product & Purification Start_Material 2-Acetamidopyridine Reaction Nitration Start_Material->Reaction Reagent Mixed Acid (Fuming HNO₃ + H₂SO₄) Reagent->Reaction Product This compound (Crude) Reaction->Product Precipitation in ice water Purification Filtration & Washing Product->Purification Final_Product Final Product Purification->Final_Product

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, particularly within the pharmaceutical sector.[1]

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical agents. The presence of the nitro group can enhance biological activity, and it can be readily reduced to an amino group, providing a site for further molecular elaboration.[1] It has been utilized in the development of novel compounds with potential antimicrobial and anti-inflammatory properties.[1]

  • Organic Synthesis: Its defined structure and reactive sites make it a valuable component for creating more complex and diverse chemical structures.[1]

  • Analytical Chemistry: The compound can be used in analytical methods, such as chromatography, to aid in the separation and identification of other chemical substances.[1]

Safety and Handling

According to aggregated GHS data, this compound is classified as a hazardous substance.[2]

  • Hazards:

    • Harmful if swallowed.[2]

    • Causes skin irritation.[2][8]

    • May cause an allergic skin reaction.[2]

    • Causes serious eye damage.[2][8]

    • May cause respiratory irritation.[2][8]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[8][11] Wash hands thoroughly after handling.[8]

    • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[8] Ensure eyewash stations and safety showers are readily accessible.[11]

    • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][12]

    • In case of exposure:

      • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately call a poison center or doctor.[8]

      • Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.[8]

      • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8]

References

Spectroscopic Profile of 2-Acetamido-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Acetamido-5-nitropyridine (N-(5-nitropyridin-2-yl)acetamide), a key intermediate in pharmaceutical synthesis.[1] This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with in-depth experimental protocols for acquiring this data.

Introduction

This compound, with the chemical formula C₇H₇N₃O₃ and a molecular weight of 181.15 g/mol , is a crucial building block in the development of various therapeutic agents.[2] Its structural elucidation and purity assessment are paramount, relying heavily on a combination of spectroscopic techniques. This guide serves as a practical reference for the generation and interpretation of its characteristic spectral data.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound. Please note that while specific experimental values can vary slightly based on instrumentation and conditions, these tables provide a representative dataset for interpretative purposes.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~10.8Singlet-NH (Amide)
~9.1Doublet~2.5H-6
~8.4Doublet of Doublets~9.0, 2.5H-4
~8.2Doublet~9.0H-3
~2.2Singlet-CH₃ (Acetyl)
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~169C=O (Amide)
~155C-2
~145C-5
~138C-6
~132C-4
~114C-3
~24CH₃ (Acetyl)
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, SharpN-H Stretch (Amide)
~3100MediumAromatic C-H Stretch
~1700StrongC=O Stretch (Amide I)
~1610StrongC=C Stretch (Aromatic)
~1580StrongN-H Bend (Amide II)
~1520Strong, SharpAsymmetric NO₂ Stretch
~1350Strong, SharpSymmetric NO₂ Stretch
~1250MediumC-N Stretch
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
181100[M]⁺ (Molecular Ion)
13985[M - C₂H₂O]⁺
12320[M - NO₂]⁺
9340[M - C₂H₂O - NO₂]⁺
4395[CH₃CO]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound and its residual peak does not interfere with the key signals.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: A 500 MHz NMR spectrometer.

    • ¹H NMR Acquisition:

      • Pulse Sequence: Standard single-pulse sequence.

      • Number of Scans: 16-64 scans.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: 0-12 ppm.

    • ¹³C NMR Acquisition:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any adsorbed water.

    • In an agate mortar and pestle, grind 1-2 mg of this compound into a fine powder.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample.

    • Grind the mixture until a homogenous, fine powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture into a pellet die.

    • Place the die in a hydraulic press.

    • Apply a pressure of 7-10 tons for several minutes to form a thin, transparent or translucent pellet.

  • Instrumentation and Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Technique: Transmission.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Resolution: 4 cm⁻¹.

    • A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structural elucidation.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the solid sample via a direct insertion probe. The sample must be volatile enough for this technique.[3]

    • Alternatively, if coupled with Gas Chromatography (GC-MS), dissolve the sample in a suitable volatile solvent and inject it into the GC.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

    • Ionization Energy: Standard 70 eV.[4] This high energy leads to extensive fragmentation, which can be useful for structural analysis.[4]

    • Mass Range: Scan from m/z 40 to 250.

    • Ion Source Temperature: 200-250 °C.

    • Vacuum: High vacuum is required to prevent ion-molecule reactions.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic losses of neutral fragments from the molecular ion. This pattern serves as a fingerprint for the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_results Final Report Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Direct Insertion or Dissolve for GC-MS Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Background Subtraction, Peak Picking IR->Process_IR Process_MS Identify Molecular Ion, Analyze Fragmentation MS->Process_MS Report Structural Confirmation & Purity Assessment Process_NMR->Report Process_IR->Report Process_MS->Report

General workflow for spectroscopic analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry collectively provide a powerful toolkit for the unambiguous identification and characterization of this compound. The data and protocols presented in this guide offer a foundational framework for researchers and scientists in the pharmaceutical and chemical industries to ensure the quality and integrity of this important synthetic intermediate.

References

Physical and chemical properties of "2-Acetamido-5-nitropyridine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-5-nitropyridine is a versatile chemical intermediate of significant interest in pharmaceutical and agrochemical research.[1] Its molecular structure, featuring both nitro and acetamido functional groups, makes it a valuable building block in the synthesis of more complex, biologically active molecules.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its known applications.

Physical and Chemical Properties

This compound is typically a gray or white to light yellow/orange crystalline powder.[2][3] It is soluble in dimethylformamide.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₇N₃O₃[2][4][5]
Molecular Weight 181.15 g/mol [2][4][5]
CAS Number 5093-64-1[2][4][6]
Melting Point 199-203 °C[2][3][6]
Boiling Point (Predicted) 437.1 ± 30.0 °C[2][3]
Density (Predicted) 1.419 ± 0.06 g/cm³[2][3]
pKa (Predicted) 12.61 ± 0.70[2][3]
Appearance Solid.[6] Gray Solid.[2] Powder to crystal.[3] Yellow to brown crystalline powder.[1][1][2][3][6]
λmax 315 nm (in EtOH)[2][3]
Topological Polar Surface Area 87.8 Ų[4]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 4[7]
Rotatable Bond Count 1[7]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: Spectra are available for this compound.[8]

  • IR: Infrared spectral data has been collected using both KBr and ATR-Neat techniques.[4]

  • Raman: FT-Raman spectral data is also available.[4]

Experimental Protocols

The synthesis of this compound is a multi-step process that is critical for its use as an intermediate in further chemical synthesis.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound starting from 2-aminopyridine.[9][10]

Step 1: Acetylation of 2-Aminopyridine to form 2-Acetamidopyridine

  • Dissolve 2-aminopyridine in acetic anhydride solution.[9]

  • Control the temperature to below 60°C as the reaction is exothermic.[9]

  • Allow the reaction to proceed for approximately 1 to 2.5 hours.[9][10]

  • Monitor the reaction completion using thin-layer chromatography (TLC).[9]

  • Upon completion, pour the reaction mixture into ice water.[9]

  • Extract the product, 2-acetamidopyridine, using ethyl acetate.[9]

Step 2: Nitration of 2-Acetamidopyridine to form this compound

  • Slowly add the 2-acetamidopyridine from the previous step into a mixed acid solution of fuming nitric acid and sulfuric acid.[9][10]

  • Maintain the reaction temperature at approximately 60°C for about 2 hours.[10]

  • Filter the resulting product to obtain this compound.[9]

G Synthesis of this compound cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration 2-Aminopyridine 2-Aminopyridine Reaction_1 Acetylation Reaction (T < 60°C, 1-2.5h) 2-Aminopyridine->Reaction_1 Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_1 2-Acetamidopyridine 2-Acetamidopyridine Reaction_1->2-Acetamidopyridine Reaction_2 Nitration Reaction (60°C, 2h) 2-Acetamidopyridine->Reaction_2 Mixed_Acid Fuming Nitric Acid & Sulfuric Acid Mixed_Acid->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a key starting material for the synthesis of other important chemical entities, particularly 2-acetamido-5-aminopyridine, which has applications in the pharmaceutical industry.[9] Its utility stems from the reactivity of its functional groups, allowing for a variety of chemical transformations.[1]

Role as a Chemical Intermediate

The primary application of this compound is as an intermediate in organic synthesis.[1] The nitro group can be reduced to an amine, providing a route to various substituted aminopyridines.

Reduction to 2-Acetamido-5-aminopyridine:

  • This compound is dissolved in a suitable solvent such as methanol or ethanol.[9][10]

  • A catalyst, for example, Pt/C or Pd/C, is added to the mixture.[9][10]

  • The reduction is carried out at room temperature or elevated temperatures (e.g., 80°C) for several hours.[9][10]

  • After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield 2-acetamido-5-aminopyridine.[9]

This transformation is a critical step in the synthesis of more complex molecules with potential therapeutic applications.[1]

G Role as a Chemical Intermediate Start This compound Process Reduction (e.g., H₂, Pd/C) Start->Process Product 2-Acetamido-5-aminopyridine Process->Product Further_Synthesis Further Synthetic Transformations Product->Further_Synthesis End_Product Biologically Active Molecules (e.g., Pharmaceuticals) Further_Synthesis->End_Product

Caption: this compound as a synthetic intermediate.

Safety and Handling

This compound is classified as an irritant.[2] It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. Store in an inert atmosphere at room temperature.[3][6]

Conclusion

This compound is a compound of considerable utility in synthetic organic chemistry. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it a reliable precursor for the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Further research into the reactivity and applications of this molecule is likely to yield new and valuable chemical entities.

References

In-Depth Technical Guide: 2-Acetamido-5-nitropyridine (CAS: 5093-64-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-nitropyridine, with the CAS number 5093-64-1, is a heterocyclic organic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with both an acetamido and a nitro group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and a discussion of its potential, though currently undocumented, biological significance based on related structural motifs.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for laboratory use.[1]

PropertyValueReference
Molecular Formula C₇H₇N₃O₃[1]
Molecular Weight 181.15 g/mol [1]
Appearance Gray to yellow or light orange crystalline powder
Melting Point 199-203 °C
Boiling Point 437.1 ± 30.0 °C (Predicted)
Density 1.419 ± 0.06 g/cm³ (Predicted)
pKa 12.61 ± 0.70 (Predicted)
λmax 315 nm (in Ethanol)
Solubility Soluble in Dimethylformamide (DMF)
InChIKey XKAASKOXADTLIG-UHFFFAOYSA-N[1]
SMILES CC(=O)NC1=NC=C(C=C1)--INVALID-LINK--[O-][1]

Synthesis of this compound

The primary route for the synthesis of this compound is a two-step process starting from 2-aminopyridine. The first step involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by the acetylation of the amino group.

Synthesis Workflow

Synthesis_Workflow Start 2-Aminopyridine Step1 Nitration (H₂SO₄, HNO₃) Start->Step1 Intermediate 2-Amino-5-nitropyridine Step1->Intermediate Step2 Acetylation (Acetic Anhydride) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyridine from 2-Aminopyridine

  • Materials: 2-aminopyridine, concentrated sulfuric acid, fuming nitric acid, dichloroethane, water.

  • Procedure:

    • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane with stirring.

    • Slowly add a mixed acid solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C. The addition should be completed over 60-90 minutes. The reaction liquid will change color from light yellow to wine red.

    • After the addition is complete, allow the reaction to proceed for the specified time, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the reaction mixture with water until the pH of the aqueous layer is approximately 5.8.

    • Separate the organic layer and recover the dichloroethane under reduced pressure to yield the crude 2-amino-5-nitropyridine. Further purification can be achieved by recrystallization.

Step 2: Synthesis of this compound from 2-Amino-5-nitropyridine

  • Materials: 2-amino-5-nitropyridine, acetic anhydride.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 1 mole of 2-amino-5-nitropyridine and 2.1 moles of acetic anhydride.

    • Heat the mixture to reflux for 1 hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture.

    • The product, this compound, can be isolated by pouring the reaction mixture into ice water, followed by filtration, washing with cold water, and drying. This procedure typically yields a product with a purity of approximately 99.5%.

Potential Biological Activity and Applications

While there is a notable absence of published studies on the specific biological activities of this compound, the structural motifs present in the molecule suggest potential areas of interest for researchers in drug discovery.

Antimicrobial Potential

The nitropyridine scaffold is a component of several compounds with known antimicrobial properties. The nitro group can be reduced in anaerobic bacteria to form radical species that are toxic to the cell. It is plausible that this compound could serve as a precursor for novel antimicrobial agents.

Anti-inflammatory Potential

Derivatives of acetamide have been investigated for their anti-inflammatory properties. For instance, N-(2-hydroxy phenyl) acetamide has been shown to inhibit inflammation-related cytokines and reactive oxygen species in animal models of arthritis.[2] While a direct correlation cannot be drawn, the acetamido group in this compound suggests that derivatives of this compound could be explored for anti-inflammatory activity. A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues demonstrated their potential as anti-colitis agents through the dual inhibition of TNF-α- and IL-6-induced cell adhesions, further highlighting the potential of substituted acetamidopyridines in inflammation research.[3]

Logical Relationship for Further Research

Research_Logic Compound This compound Scaffold Key Structural Motifs Compound->Scaffold Nitropyridine Nitropyridine Scaffold->Nitropyridine Acetamide Acetamide Scaffold->Acetamide PotentialActivity Hypothesized Biological Activities Nitropyridine->PotentialActivity Acetamide->PotentialActivity Antimicrobial Antimicrobial PotentialActivity->Antimicrobial AntiInflammatory Anti-inflammatory PotentialActivity->AntiInflammatory FutureWork Future Research Directions Antimicrobial->FutureWork AntiInflammatory->FutureWork Screening Biological Screening FutureWork->Screening SAR Structure-Activity Relationship Studies FutureWork->SAR

Caption: Logical framework for future research on this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS: 5093-64-1) is a readily synthesizable chemical intermediate with well-defined physicochemical properties. While direct biological activity data for this compound is currently unavailable in the public domain, its structural components suggest that it is a promising starting point for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research. This guide provides the necessary foundational information for researchers to synthesize and further investigate the potential applications of this versatile molecule. Future studies are warranted to explore its biological profile and to elucidate any potential mechanisms of action.

References

"2-Acetamido-5-nitropyridine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of 2-Acetamido-5-nitropyridine, a key intermediate in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Data

This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry.[1] Its chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C7H7N3O3[1][2][3][4][5]
Molecular Weight 181.15 g/mol [1][2][3][4][5]
CAS Number 5093-64-1[3]
Appearance Yellow to brown crystalline powder[1]
Melting Point 199-203 °C[6]

Experimental Protocols

The following section details a common experimental protocol for the synthesis of this compound, a process involving the nitration of 2-acetamidopyridine. This compound is often used as an intermediate in the synthesis of more complex molecules, including potential anti-malarial and anti-cancer agents.[7]

Synthesis of this compound via Nitration

This protocol is adapted from established methodologies for the nitration of pyridine derivatives.[8][9]

Materials:

  • 2-Acetamidopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Water

  • Reaction flask

  • Stirring apparatus

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • In a reaction flask, dissolve 2-acetamidopyridine in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.

  • Slowly add fuming nitric acid dropwise to the cooled solution while stirring continuously. It is crucial to control the rate of addition to prevent a rapid increase in temperature.

  • After the addition is complete, continue to stir the reaction mixture at a controlled temperature for a specified duration to ensure the completion of the nitration reaction.[9]

  • Upon completion, the reaction mixture is carefully poured over crushed ice. This will cause the product, this compound, to precipitate out of the solution.

  • The precipitate is then collected by filtration and washed with cold water to remove any remaining acid and impurities.

  • The resulting solid is dried to yield the final product, this compound.[8]

Synthetic Pathway and Workflow

The synthesis of this compound is a critical step in the development of various biologically active molecules. The following diagram illustrates the workflow from the starting material to the final product and its potential subsequent transformation.

Synthesis_Workflow Start 2-Acetamidopyridine Reaction Nitration (H₂SO₄, HNO₃) Start->Reaction Reactant Product This compound Reaction->Product Yields Reduction Reduction Product->Reduction Intermediate Final_Product 2-Acetamido-5-aminopyridine Reduction->Final_Product Yields

Caption: Synthetic workflow for the preparation of this compound and its subsequent reduction.

References

2-Acetamido-5-nitropyridine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Acetamido-5-nitropyridine (CAS 5093-64-1), a key intermediate in pharmaceutical synthesis. While quantitative solubility and forced degradation data remain limited in publicly accessible literature, this document consolidates qualitative solubility information, outlines its general stability profile, and provides detailed experimental protocols for the systematic evaluation of these critical physicochemical parameters. The included methodologies are based on industry-standard practices, such as the shake-flask method for thermodynamic solubility and forced degradation studies aligned with ICH guidelines. This guide serves as a foundational resource for researchers, enabling them to design and execute the necessary experiments to generate precise and reliable data for their specific applications.

Introduction

This compound is a crystalline solid that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a pyridine ring substituted with an acetamido and a nitro group, dictates its physicochemical properties, which are of paramount importance in drug development. Understanding the solubility and stability of this intermediate is crucial for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). This guide aims to provide a thorough understanding of the current knowledge regarding the solubility and stability of this compound and to equip researchers with the necessary protocols to conduct further investigations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₇N₃O₃[1][2]
Molecular Weight 181.15 g/mol [1][2]
Appearance White to light cream or slightly pale reddish-yellow crystalline powder[1][2]
Melting Point 199-203 °C[3]
pKa (Predicted) 12.61 ± 0.70Not available

Solubility Profile

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference(s)
Water Insoluble[2]
Ethanol Soluble (Hot)[4]
Methanol Soluble (Hot)[4]
Dimethylformamide (DMF) Soluble[1][4]
Dimethyl Sulfoxide (DMSO) Soluble[4]
Ethyl Acetate Soluble[4]

Due to the lack of quantitative data, experimental determination of solubility is highly recommended for any application requiring precise concentrations.

Stability Profile

This compound is generally considered to be stable under normal storage conditions.[2] However, comprehensive forced degradation studies are necessary to fully understand its intrinsic stability and potential degradation pathways.

General Stability:

  • Storage: Should be stored in a well-closed container in a cool, dry place.

  • Incompatibilities: Avoid strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1][5]

Forced Degradation: Forced degradation studies are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods. While specific data for this compound is not available, a general approach based on ICH guidelines should be followed. Key stress conditions to investigate include:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

  • Photostability: Exposure to light sources as specified by ICH Q1B guidelines.

  • Thermal Stress: Exposure to high temperatures in both solid and solution states.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent.

Methodology:

  • Preparation:

    • Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, buffer of specific pH) in a sealed, screw-cap vial or flask. The excess solid should be visually apparent.

    • Prepare multiple samples for each solvent to be tested at different temperatures.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator.

    • Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points until the concentration of the solute in solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the samples to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.

    • Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the test samples.

  • Data Reporting:

    • Express the solubility in terms of mass/volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sample Collection cluster_analysis 4. Analysis prep1 Add excess this compound to a known volume of solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-72 hours) prep2->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (e.g., 0.45 µm) sample2->sample3 sample4 Dilute sample sample3->sample4 analysis1 Quantify by validated HPLC-UV method sample4->analysis1 analysis2 Calculate concentration from calibration curve analysis1->analysis2

Caption: Workflow for Thermodynamic Solubility Determination.

Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies to assess the intrinsic stability of this compound.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in an appropriate solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol to ensure solubility) at a known concentration (e.g., 1 mg/mL).

    • For solid-state studies, use the neat compound.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of a strong acid (e.g., 0.1 N or 1 N HCl) to the sample solution. Heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.

    • Base Hydrolysis: Add an equal volume of a strong base (e.g., 0.1 N or 1 N NaOH) to the sample solution. Maintain at room temperature or heat at a controlled temperature (e.g., 40-60 °C) for a specified duration.

    • Oxidative Degradation: Add a solution of an oxidizing agent (e.g., 3-30% H₂O₂) to the sample solution. Keep at room temperature for a specified duration.

    • Thermal Degradation (Solution): Heat the sample solution at a high temperature (e.g., 80 °C) for a specified duration.

    • Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven (e.g., 105 °C) for a specified duration.

    • Photostability: Expose the sample solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Protect a control sample from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from the stressed solutions.

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Determine the retention times and peak areas of any degradation products.

    • If possible, identify the structure of major degradation products using techniques like LC-MS/MS and NMR.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start_node This compound (Solid and Solution) acid Acid Hydrolysis (e.g., HCl, Heat) start_node->acid base Base Hydrolysis (e.g., NaOH, Heat) start_node->base oxidation Oxidation (e.g., H₂O₂) start_node->oxidation thermal Thermal (Heat) start_node->thermal photo Photolytic (ICH Q1B Light) start_node->photo analysis_node Analyze by Stability-Indicating HPLC-PDA Method acid->analysis_node base->analysis_node oxidation->analysis_node thermal->analysis_node photo->analysis_node eval1 Quantify Degradation analysis_node->eval1 eval2 Identify Degradation Products (LC-MS/MS, NMR) analysis_node->eval2 eval3 Elucidate Degradation Pathway eval2->eval3

Caption: General Workflow for Forced Degradation Studies.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While qualitative data suggests its solubility in polar organic solvents and general stability under standard conditions, a significant gap exists in the literature regarding quantitative solubility and detailed stability-indicating data. The experimental protocols provided herein offer a robust framework for researchers to generate this critical information. The determination of thermodynamic solubility and the execution of comprehensive forced degradation studies are essential next steps for any research or development program involving this compound. The resulting data will be invaluable for process optimization, formulation development, and regulatory submissions.

References

Crystal Structure of 2-Acetamido-5-nitropyridine: Awaiting Experimental Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed that the specific crystal structure of 2-Acetamido-5-nitropyridine has not yet been experimentally determined and reported. While information regarding its synthesis, chemical, and physical properties is available, the precise arrangement of its atoms in the solid state, including unit cell parameters, bond lengths, and intermolecular interactions, remains uncharacterized.

This absence of crystallographic data prevents the compilation of a detailed technical guide on its specific crystal structure. Such a guide would typically include quantitative data from single-crystal X-ray diffraction analysis, a cornerstone technique in solid-state chemistry and drug development.

To provide valuable context for researchers and professionals in the field, this document will outline the general experimental protocols and analytical approaches that would be employed in the determination and analysis of the crystal structure of a compound like this compound. We will also draw illustrative examples from the known crystal structure of a closely related compound, 2-amino-5-nitropyridine, to demonstrate the types of insights that a full crystallographic analysis would provide.

The Path to Crystal Structure Determination: A General Workflow

The process of determining the crystal structure of a small organic molecule like this compound follows a well-established experimental and computational workflow.

G General Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_validation Validation & Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization Data_Collection Single-Crystal X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Minimization) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Analysis Analysis of Geometric Parameters & Intermolecular Interactions Validation->Analysis G Potential Intermolecular Interactions Molecule1 N-H C=O Aromatic C-H Nitro O Molecule2 N-H C=O Aromatic C-H Nitro O Molecule1:n1->Molecule2:o1 N-H...O Molecule1:c1->Molecule2:n2 C-H...O

The Pivotal Role of 2-Acetamido-5-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning applications of 2-Acetamido-5-nitropyridine in medicinal chemistry. This document outlines its synthetic versatility and its role as a key intermediate in the development of novel therapeutic agents, with a focus on antimicrobial, anticancer, and anti-inflammatory applications.

Introduction

This compound, a versatile heterocyclic building block, is increasingly recognized for its significant potential in the synthesis of a wide array of biologically active molecules.[1] Its unique chemical architecture, featuring an acetamido group, a nitro group, and a pyridine core, provides a rich scaffold for chemical modification, enabling the generation of diverse compound libraries for drug discovery. The pyridine ring, a privileged structure in medicinal chemistry, enhances solubility and provides crucial interaction points with biological targets, while the acetamido and nitro groups offer avenues for further functionalization.[2] This guide delves into the synthesis, key reactions, and therapeutic applications of derivatives originating from this pivotal intermediate, supported by experimental protocols and quantitative data.

Synthesis of this compound and its Primary Amine Derivative

The synthetic pathway to this compound and its subsequent reduction to the highly valuable 2-acetamido-5-aminopyridine are foundational steps in the utilization of this scaffold.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nitration of 2-acetamidopyridine. This reaction is typically carried out using a mixture of fuming nitric acid and sulfuric acid.

Experimental Protocol: Nitration of 2-Acetamidopyridine

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-acetamidopyridine (1.0 equivalent) to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid.

  • Temperature Control: Maintain the reaction temperature below 40°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to stir for 1-2 hours, gradually warming to a temperature between 20-50°C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water, which will cause the product to precipitate.

  • Purification: Filter the solid precipitate, wash it with water until neutral, and then dry to obtain this compound. A typical yield for this reaction is around 86%, with a purity of over 99%.[3]

Reduction to 2-Acetamido-5-aminopyridine

The nitro group of this compound can be readily reduced to an amino group, yielding 2-acetamido-5-aminopyridine, a key intermediate for further derivatization.

Experimental Protocol: Reduction of this compound

  • Catalyst and Solvent: In a reaction vessel, suspend this compound (1.0 equivalent) in methanol. Add a catalytic amount of Platinum on carbon (Pt/C).

  • Reaction Conditions: Stir the reaction mixture at room temperature for approximately 4 hours, monitoring the reaction by TLC.

  • Isolation: Once the reaction is complete, filter the mixture to recover the catalyst.

  • Purification: Evaporate the solvent from the filtrate to yield 2-acetamido-5-aminopyridine. This reduction typically proceeds with a high yield, around 95%.[3]

Synthesis Workflow

G A 2-Aminopyridine C 2-Acetamidopyridine A->C Acetylation B Acetic Anhydride B->C E This compound C->E Nitration D Fuming Nitric Acid / Sulfuric Acid D->E G 2-Acetamido-5-aminopyridine E->G Reduction F Pt/C, Methanol F->G

Synthetic route from 2-aminopyridine to 2-acetamido-5-aminopyridine.

Antimicrobial Applications

The nitropyridine moiety is a well-established pharmacophore in antimicrobial drug discovery. The mechanism of action for many nitro-heterocyclic drugs involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that damage DNA and other vital macromolecules.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of nitropyridine derivatives is believed to be initiated by a one-electron reduction of the nitro group, a process catalyzed by microbial nitroreductases. This generates a nitro anion radical, which can be further reduced to nitroso and hydroxylamine intermediates. These reactive species can induce DNA damage, inhibit essential enzymes, and disrupt cellular respiration, ultimately leading to cell death.

Antimicrobial Mechanism of Action

G cluster_cell Bacterial Cell Nitropyridine_Derivative Nitropyridine Derivative (R-NO2) Nitro_Anion_Radical Nitro Anion Radical (R-NO2•-) Nitropyridine_Derivative->Nitro_Anion_Radical Reduction Nitroreductase Nitroreductase (e- donor) Nitroreductase->Nitro_Anion_Radical Reactive_Intermediates Reactive Nitroso & Hydroxylamine Species Nitro_Anion_Radical->Reactive_Intermediates Further Reduction DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Reactive_Intermediates->Enzyme_Inhibition Cell_Death Cell Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Transcription Inhibitor 2-Aminopyridine Derivative (JAK Inhibitor) Inhibitor->JAK Inhibition G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (MKK3/6) Inflammatory_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription_Factors->Proinflammatory_Cytokines Gene Expression Inhibitor Pyridine Derivative (p38 Inhibitor) Inhibitor->p38_MAPK Inhibition

References

2-Acetamido-5-nitropyridine: A Versatile Building Block in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-nitropyridine is a valuable and versatile heterocyclic building block in the field of organic synthesis, particularly in the realm of medicinal chemistry and drug development.[1][2] Its unique molecular architecture, featuring an acetamido group and a nitro group on a pyridine ring, provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 5093-64-1
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.15 g/mol
Appearance Yellow to brown crystalline powder
Purity ≥ 99% (HPLC)
Storage Conditions 0-8 °C

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the readily available 2-aminopyridine. The process involves a two-step sequence of acetylation followed by nitration.

Diagram: Synthesis of this compound

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration 2-Aminopyridine 2-Aminopyridine 2-Acetamidopyridine 2-Acetamidopyridine 2-Aminopyridine->2-Acetamidopyridine Acetic Anhydride (1 hour, <60°C) Acetic Anhydride Acetic Anhydride 2-Acetamidopyridine_ref 2-Acetamidopyridine This compound This compound 2-Acetamidopyridine_ref->this compound Low Temperature Nitrating_Mixture Fuming Nitric Acid, Sulfuric Acid

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 2-Aminopyridine [3]

  • In a suitable reaction vessel, dissolve 2-aminopyridine in acetic anhydride with continuous stirring and cooling.

  • Maintain the reaction temperature below 60°C, as the reaction is exothermic.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After approximately 1 hour, or upon completion as indicated by TLC, pour the reaction mixture into ice water.

  • Extract the product, 2-acetamidopyridine, using ethyl acetate.

  • Evaporate the ethyl acetate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Nitration of 2-Acetamidopyridine [3]

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to sulfuric acid at a low temperature.

  • Slowly add the 2-acetamidopyridine obtained from the previous step to the cold nitrating mixture with vigorous stirring.

  • Maintain a low temperature throughout the addition process.

  • After the addition is complete, allow the reaction to proceed until completion (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • Wash the solid with cold water and dry to yield this compound.

ReactantMolesReagentMolesSolventTemperatureTimeYield
2-Amino-5-nitropyridine0.10Acetylchloride0.10Acetone/Pyridine10-15°C30 min-
2-Acetamidopyridine-Fuming Nitric Acid / Sulfuric Acid--Low Temp.-88.40%[4]

Key Reactions of this compound as a Building Block

The synthetic utility of this compound lies in the reactivity of its functional groups, primarily the nitro group, which can be readily reduced to an amino group, and the pyridine ring, which can participate in various coupling and substitution reactions.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is the most common and crucial transformation of this compound. This reaction yields 2-acetamido-5-aminopyridine, a key intermediate for the synthesis of a wide range of biologically active molecules.[3][5]

Diagram: Reduction of this compound

G This compound This compound 2-Acetamido-5-aminopyridine 2-Acetamido-5-aminopyridine This compound->2-Acetamido-5-aminopyridine Reduction Reducing_Agent Pd/C, H₂ or Hydrazine Hydrate Reducing_Agent->2-Acetamido-5-aminopyridine

Caption: Reduction of the nitro group to an amine.

Experimental Protocols for Reduction

Method A: Catalytic Hydrogenation [3]

  • To a solution of this compound in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the heterogeneous mixture under a hydrogen atmosphere (50 psi) for approximately 4-6 hours at room temperature.[5]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent in vacuo to yield 2-acetamido-5-aminopyridine.

Method B: Using Hydrazine Hydrate [4]

  • In a reaction flask, dissolve this compound (4.53 g) in ethanol (40 mL).

  • Add hydrazine hydrate (2.94 g) and a catalytic amount of Pd/C (0.6 g).

  • Heat the reaction mixture to 80°C and stir for 3.5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and filter to remove the catalyst.

  • Evaporate the solvent to obtain 2-acetamido-5-aminopyridine.

Starting MaterialReagentsSolventTemperatureTimeYield
This compound10% Pd/C, H₂ (50 psi)MethanolRoom Temp.6 hours-
This compoundHydrazine hydrate, Pd/CEthanol80°C3.5 hours93.26%[4]
Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group in this compound activates the pyridine ring towards nucleophilic attack, making it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. Although the acetamido group is not a typical leaving group, derivatization to a better leaving group (e.g., a halogen) at the 2-position would make this a viable strategy. More commonly, related nitropyridines with a leaving group at the 2 or 6 position are used.

Cross-Coupling Reactions

While this compound itself is not a typical substrate for cross-coupling reactions, its derivatives are. For instance, conversion of the nitro group to other functionalities or introduction of a halogen atom onto the pyridine ring opens up possibilities for Suzuki-Miyaura or Buchwald-Hartwig amination reactions to form C-C and C-N bonds, respectively.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and antiviral compounds.[1][2]

Synthesis of Kinase Inhibitors

The 2-aminopyridine scaffold, readily accessible from this compound via reduction, is a well-established pharmacophore for the design of kinase inhibitors.[3] These inhibitors often function by competing with ATP for binding to the kinase domain, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.

Diagram: General Kinase Inhibition Signaling Pathway

G cluster_0 Cell Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Kinase_Cascade ATP -> ADP Cellular_Response Cell Proliferation, Survival Kinase_Cascade->Cellular_Response Kinase_Inhibitor Kinase Inhibitor (derived from 2-aminopyridine scaffold) Kinase_Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Derivatives of 2-aminopyridine have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Vaccinia-related kinases (VRK1 and VRK2).[3]

Synthesis of Antiviral Agents

This compound has been utilized as a starting material in the synthesis of inhibitors of Hepatitis C virus (HCV) replication.[5] The synthesis involves the reduction of the nitro group to an amine, followed by a series of transformations to build the final complex heterocyclic structure.

Conclusion

This compound is a cornerstone building block in modern organic synthesis, offering a reliable and versatile entry point for the creation of complex and biologically active molecules. Its straightforward synthesis and the predictable reactivity of its functional groups make it an indispensable tool for researchers in medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to empower scientists to effectively utilize this valuable compound in their synthetic endeavors.

References

Methodological & Application

Application Note and Protocol: Synthesis of 2-Acetamido-5-nitropyridine from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the two-step synthesis of 2-acetamido-5-nitropyridine, a valuable intermediate in pharmaceutical development, starting from 2-aminopyridine. The synthesis involves the N-acetylation of 2-aminopyridine to form 2-acetamidopyridine, followed by regioselective nitration. This application note includes optimized reaction conditions, quantitative data summaries, and a comprehensive experimental workflow.

Introduction

The synthesis of substituted nitropyridines is of significant interest in medicinal chemistry due to their role as key building blocks for various therapeutic agents. The introduction of a nitro group into the pyridine ring requires careful control of reaction conditions to achieve the desired regioselectivity. Direct nitration of 2-aminopyridine can lead to a mixture of isomers and by-products.[1][2] A more controlled and higher-yielding approach involves the protection of the amino group via acetylation, followed by nitration. The acetyl group serves as a directing group and can be removed in a subsequent step if the free amine is required. This protocol details a reliable method for the synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for the two key reaction steps, compiled from established protocols.

Table 1: N-Acetylation of 2-Aminopyridine

Starting MaterialAcetylating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-AminopyridineAcetic AnhydrideAcetic Anhydride< 6019599.2[3][4]
2-AminopyridineAcetic AnhydrideNot Specified452.596.26Not Reported[5]

Table 2: Nitration of 2-Acetamidopyridine

Starting MaterialNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-AcetamidopyridineFuming Nitric AcidConc. Sulfuric Acid60288.40Not Reported[5]
2-AcetamidopyridineFuming Nitric AcidConc. Sulfuric Acid40 - 7028699.1[4]

Experimental Workflow

The overall synthesis is a two-step process, starting with the protection of the amino group, followed by the electrophilic substitution to introduce the nitro group.

Synthesis_Workflow Start 2-Aminopyridine Intermediate 2-Acetamidopyridine Start->Intermediate Step 1: Acetylation Product This compound Intermediate->Product Step 2: Nitration Reagent1 Acetic Anhydride < 60°C, 1h Reagent2 Conc. H₂SO₄ Fuming HNO₃ 40-70°C, 2h

Caption: Two-step synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 2-Acetamidopyridine (N-Acetylation)

This protocol is adapted from reliable, high-yielding procedures.[3][4]

Materials:

  • 2-Aminopyridine (9.9 g, 0.105 mol)

  • Acetic Anhydride (21 mL, 0.223 mol)

  • Ethyl Acetate

  • Ice Water

  • Brine Solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 9.9 g of 2-aminopyridine to 21 mL of acetic anhydride.

  • Reaction: Stir the mixture. The reaction is exothermic; maintain the temperature below 60°C, using an ice bath if necessary.[4] Continue stirring for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to quench the excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude 2-acetamidopyridine. The product is often of high purity (99.2%) and yield (95%) at this stage.[4] If necessary, further purification can be achieved by recrystallization.

Step 2: Synthesis of this compound (Nitration)

This protocol is based on optimized conditions for the regioselective nitration of 2-acetamidopyridine.[4][5]

Materials:

  • 2-Acetamidopyridine (e.g., 13.6 g, 0.1 mol)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice Water

  • Beaker (1 L)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Nitrating Mixture: In a 250 mL round-bottom flask kept in an ice bath, slowly add fuming nitric acid (e.g., 14.6 mL) to concentrated sulfuric acid (e.g., 113 mL) with continuous stirring.[5] Maintain the temperature below 20°C.

  • Reaction Setup: Once the nitrating mixture has cooled, slowly add the 2-acetamidopyridine (13.6 g) portion-wise, ensuring the temperature is controlled between 20-40°C.[4]

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain it for 2 hours with stirring.[4][5]

  • Work-up: After cooling the reaction mixture to room temperature, carefully pour it into a 1 L beaker containing a large amount of crushed ice. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the solid product to obtain this compound. This procedure can yield up to 88.40%.[5]

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator.

  • Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and add reagents slowly to control the exothermic reactions.

  • Quenching procedures involving strong acids and anhydrides should be done carefully by adding the reaction mixture to ice. Never add water directly to the concentrated acid mixture.

References

Application Notes and Protocols for the Synthesis of 2-Acetamido-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-nitropyridine is a key building block in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of a variety of pharmacologically active compounds. The introduction of a nitro group onto the pyridine ring at the 5-position of 2-acetamidopyridine significantly influences its chemical reactivity, providing a handle for further functionalization. The nitration of 2-acetamidopyridine is a classic example of an electrophilic aromatic substitution reaction on a pyridine ring, a process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The acetylamino group at the 2-position acts as a directing group, favoring the substitution at the 5-position. This application note provides a detailed protocol for the nitration of 2-acetamidopyridine, along with relevant physicochemical data and a visual representation of the experimental workflow.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Property2-AcetamidopyridineThis compound
Molecular Formula C₇H₈N₂OC₇H₇N₃O₃[1]
Molecular Weight 136.15 g/mol [2]181.15 g/mol [1]
CAS Number 5231-96-9[2]5093-64-1[1]
Appearance Off-white to yellow crystalline powder[2]Gray solid
Melting Point 66-74 °C[2]199-203 °C
Purity ≥ 99% (GC)[2]99.1%[3]

Experimental Protocol

This protocol details the nitration of 2-acetamidopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid.

Materials and Reagents:

ReagentCAS Number
2-Acetamidopyridine5231-96-9
Concentrated Sulfuric Acid (98%)7664-93-9
Fuming Nitric Acid (>90%)7697-37-2
IceN/A
Deionized Water7732-18-5

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Preparation of the Nitrating Mixture: In a clean and dry beaker, carefully and slowly add 14.6 mL of fuming nitric acid to 113 mL of concentrated sulfuric acid while cooling in an ice bath and stirring.[4] Allow the mixture to cool to room temperature.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place 13.6 g of 2-acetamidopyridine.[4]

  • Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the 2-acetamidopyridine in the flask. Maintain the reaction temperature at 60 °C.[4]

  • Reaction: After the addition is complete, continue stirring the mixture at 60 °C for 2 hours.[4]

  • Work-up: After 2 hours, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. A solid precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the washings are neutral. Dry the product in a desiccator under vacuum.

  • Characterization: The final product, this compound, can be characterized by its melting point and spectroscopic techniques such as ¹H NMR and IR spectroscopy. The expected yield is approximately 88.40%.[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Mix Fuming Nitric Acid and Sulfuric Acid B Add Nitrating Mixture to 2-Acetamidopyridine A->B C Stir at 60°C for 2 hours B->C D Pour onto Ice C->D E Filter and Wash Solid D->E F Dry Product E->F G Characterize Product (MP, NMR, IR) F->G

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic, especially during the mixing of acids and their addition to the substrate. Proper temperature control is crucial to prevent runaway reactions.

  • In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

References

Application Notes and Protocols: 2-Acetamido-5-nitropyridine as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Acetamido-5-nitropyridine as a versatile intermediate in the synthesis of a variety of pharmaceutical agents. This document includes detailed experimental protocols for the synthesis and key transformations of this compound, quantitative data summaries, and visualizations of relevant synthetic and biological pathways.

Introduction: The Versatility of the 2-Aminopyridine Scaffold

This compound is a pivotal building block in medicinal chemistry, primarily serving as a precursor to the 2-amino-5-substituted pyridine scaffold. The 2-aminopyridine moiety is a well-established pharmacophore found in a diverse range of biologically active molecules. Its structural features allow for strategic modifications that can influence potency, selectivity, and pharmacokinetic properties. The introduction of a nitro group at the 5-position, which can be readily reduced to an amino group, provides a key handle for further functionalization, making this compound a valuable starting material for drug discovery and development.

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound lies in its conversion to 2-acetamido-5-aminopyridine, which opens up a plethora of synthetic possibilities. This diamino-pyridine derivative is a precursor for the synthesis of:

  • Kinase Inhibitors: The 2-aminopyridine scaffold is a common feature in many small molecule kinase inhibitors targeting various members of the kinome, including Janus kinases (JAKs), Tyrosine kinase 2 (TYK2), Anaplastic Lymphoma Kinase (ALK), and Phosphoinositide 3-kinase delta (PI3Kδ). These drugs are crucial in the treatment of cancers and autoimmune diseases.

  • Antibacterial Agents: As a key intermediate, this compound is instrumental in the synthesis of novel antibacterial compounds. A notable example is its use in the preparation of 2-amino-5-fluoropyridine, a critical component of the peptide deformylase inhibitor LBM415.

  • Anti-inflammatory and Anti-fibrotic Agents: Derivatives of 2-aminopyridine have shown potential in treating inflammatory and fibrotic conditions. For instance, Pirfenidone, a drug used for idiopathic pulmonary fibrosis, is synthesized from a substituted 2-aminopyridine derivative.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and subsequent reactions of this compound.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound and its Derivatives

StepStarting MaterialReagents and SolventsTemperature (°C)Time (h)Yield (%)Reference
Acetylation 2-AminopyridineAcetic anhydride452.596.26[1]
Nitration 2-AcetamidopyridineFuming nitric acid, Concentrated sulfuric acid60288.40[1]
Reduction This compoundHydrazine hydrate, Pd/C, Ethanol803.593.26[1]
Diazotization 2-Acetamido-5-aminopyridineFluoroboric acid, Sodium nitrite, Ethanol251.587.22[1]
Schiemann Reaction 2-Acetamido-5-pyridinediazonium tetrafluoroborateToluene (thermal decomposition)110-64.94[1]
Hydrolysis 2-Acetamido-5-fluoropyridine20% aq. NaOH80295.25[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the nitration of 2-acetamidopyridine.

Materials:

  • 2-Acetamidopyridine

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice water

  • Beakers, flasks, stirring apparatus, and filtration equipment

Procedure:

  • In a flask, slowly add 13.6 g of 2-acetamidopyridine to a mixture of 113 mL of concentrated sulfuric acid and 14.6 mL of fuming nitric acid, while maintaining the temperature at 60°C with external cooling.[1]

  • Stir the reaction mixture at this temperature for 2 hours.[1]

  • After the reaction is complete, carefully pour the mixture into ice water to precipitate the product.

  • Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry to obtain this compound.

Reduction of this compound to 2-Acetamido-5-aminopyridine

This protocol details the reduction of the nitro group to an amine.

Materials:

  • This compound

  • Ethanol

  • Hydrazine hydrate

  • 10% Palladium on carbon (Pd/C) catalyst

  • Reaction flask with reflux condenser, heating mantle, and filtration apparatus

Procedure:

  • To a solution of 4.53 g of this compound in 40 mL of ethanol, add 0.6 g of 10% Pd/C catalyst.[1]

  • To this suspension, add 2.94 g of hydrazine hydrate dropwise.[1]

  • Heat the mixture to 80°C and reflux for 3.5 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield 2-acetamido-5-aminopyridine. A yield of 93.26% can be expected under these conditions.[1]

Synthesis of 2-Amino-5-fluoropyridine

This multi-step protocol outlines the conversion of 2-acetamido-5-aminopyridine to the valuable intermediate 2-amino-5-fluoropyridine.

Materials:

  • 2-Acetamido-5-aminopyridine

  • Ethanol

  • Fluoroboric acid

  • Sodium nitrite

  • Toluene

  • Aqueous Sodium Hydroxide (NaOH) solution (20%)

  • Standard laboratory glassware for diazotization, thermal decomposition, and hydrolysis.

Procedure:

  • Diazotization: Dissolve 3.8 g of 2-acetamido-5-aminopyridine in 15.8 mL of ethanol. Add 11.1 mL of fluoroboric acid. Cool the mixture and add a solution of 3.28 g of sodium nitrite in water dropwise, maintaining the temperature at 25°C. Stir for 1.5 hours to form the diazonium salt.[1]

  • Schiemann Reaction: Isolate the 2-acetamido-5-pyridinediazonium tetrafluoroborate salt and add it portion-wise to toluene heated at 110°C for thermal decomposition.[1]

  • Hydrolysis: After the decomposition is complete, cool the reaction mixture. Add 6 g of the crude 2-acetamido-5-fluoropyridine to a 20% aqueous solution of NaOH (5 g NaOH). Heat the mixture to 80°C and stir for 2 hours to effect hydrolysis of the acetamido group.[1]

  • Cool the reaction mixture and extract the product with a suitable organic solvent. Dry the organic layer and evaporate the solvent to obtain 2-amino-5-fluoropyridine.

Visualization of Pathways

Synthetic Pathway

The following diagram illustrates the synthetic workflow from 2-aminopyridine to the pharmaceutical intermediate 2-amino-5-fluoropyridine, highlighting the role of this compound.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 2-Amino-5-fluoropyridine 2-Aminopyridine 2-Aminopyridine 2-Acetamidopyridine 2-Acetamidopyridine 2-Aminopyridine->2-Acetamidopyridine Acetylation (Acetic anhydride) This compound This compound 2-Acetamidopyridine->this compound Nitration (HNO3/H2SO4) 2-Acetamido-5-aminopyridine 2-Acetamido-5-aminopyridine This compound->2-Acetamido-5-aminopyridine Reduction (Hydrazine, Pd/C) Diazonium Salt 2-Acetamido-5-pyridinediazonium tetrafluoroborate 2-Acetamido-5-aminopyridine->Diazonium Salt Diazotization (HBF4, NaNO2) 2-Acetamido-5-fluoropyridine 2-Acetamido-5-fluoropyridine Diazonium Salt->2-Acetamido-5-fluoropyridine Schiemann Reaction (Heat) 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine 2-Acetamido-5-fluoropyridine->2-Amino-5-fluoropyridine Hydrolysis (NaOH) LBM415 (Antibacterial) LBM415 (Antibacterial) 2-Amino-5-fluoropyridine->LBM415 (Antibacterial) Further Synthesis G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor Binding & Dimerization JAK1 JAK JAK2 JAK STAT1 STAT Receptor:f1->STAT1 Recruitment JAK1->JAK2 Trans-phosphorylation JAK2->Receptor:f1 Phosphorylation JAK2->STAT1 Phosphorylation STAT2 STAT STAT1->STAT2 Dimerization STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation of Inhibitor 2-Aminopyridine Kinase Inhibitor Inhibitor->JAK2 Inhibition G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular TGFb TGF-β TGFb_Receptor Type II Receptor Type I Receptor TGFb->TGFb_Receptor:f0 TGFb_Receptor:f0->TGFb_Receptor:f1 Smad2_3 Smad2/3 TGFb_Receptor:f1->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad4 Smad4 pSmad2_3->Smad4 Complex Formation Smad_complex Smad Complex Nucleus Nucleus Smad_complex->Nucleus Translocation Fibrosis_Genes Fibrosis-related Gene Expression Nucleus->Fibrosis_Genes Activation of Pirfenidone Pirfenidone Pirfenidone->TGFb Reduces Production Pirfenidone->pSmad2_3 Inhibits Phosphorylation

References

The Role of 2-Acetamido-5-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-nitropyridine is a pivotal intermediate in the synthesis of a variety of kinase inhibitors. Its chemical structure, featuring an acetamido group and a nitro group on a pyridine ring, provides a versatile platform for the construction of complex heterocyclic scaffolds that are crucial for targeting the ATP-binding sites of kinases. The nitro group can be readily reduced to an amino group, which then serves as a key functional handle for further molecular elaboration, enabling the synthesis of a diverse range of kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

Application Notes

The primary application of this compound in this context is its conversion to 2-Acetamido-5-aminopyridine. This amino derivative is a valuable precursor for the synthesis of various kinase inhibitors. The general strategy involves the reduction of the nitro group, followed by coupling reactions to introduce diverse side chains that modulate the inhibitor's potency and selectivity for the target kinase. The pyridine scaffold itself is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetamido-5-aminopyridine

This protocol describes the reduction of this compound to 2-Acetamido-5-aminopyridine.

Materials:

  • This compound

  • Methanol

  • Platinum on carbon (Pt/C) catalyst

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Add a catalytic amount of Pt/C to the solution.

  • Stir the reaction mixture at room temperature for approximately 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the Pt/C catalyst.

  • The filtrate, containing the product, can be concentrated under reduced pressure to yield 2-Acetamido-5-aminopyridine.

Protocol 2: Representative Synthesis of a Pyridine-Derived VEGFR-2 Inhibitor

This protocol outlines a representative synthesis of a VEGFR-2 inhibitor starting from a 2-amino-5-substituted pyridine, which can be conceptually applied to derivatives of 2-Acetamido-5-aminopyridine. This example is based on the synthesis of novel pyridine-derived compounds as VEGFR-2 inhibitors.

Materials:

  • 2-Amino-5-bromopyridine (as a representative 2-amino-5-substituted pyridine)

  • Arylboronic acid

  • Potassium phosphate

  • Tetrakis(triphenylphosphine)palladium(0)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Silica gel for column chromatography

Procedure (Suzuki-Miyaura Cross-Coupling):

  • To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium phosphate (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Stir the reaction mixture at reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC. Reaction times can vary from 4 to 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired kinase inhibitor.

Data Presentation

The following table summarizes the inhibitory activity of representative pyridine-derived kinase inhibitors against VEGFR-2.

Compound IDTarget KinaseIC50 (µM)Reference
Compound 10 VEGFR-20.12[1]
Compound 8 VEGFR-20.13[1]
Compound 9 VEGFR-20.13[1]
Sorafenib (Reference) VEGFR-20.10[1]

Mandatory Visualization

G cluster_0 Synthesis of 2-Acetamido-5-aminopyridine cluster_1 Synthesis of VEGFR-2 Inhibitor This compound This compound Reduction Reduction This compound->Reduction Methanol, Pt/C Methanol, Pt/C Methanol, Pt/C->Reduction 2-Acetamido-5-aminopyridine 2-Acetamido-5-aminopyridine Reduction->2-Acetamido-5-aminopyridine 2-Amino-5-substituted-pyridine 2-Amino-5-substituted pyridine Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 2-Amino-5-substituted-pyridine->Suzuki-Miyaura Coupling Arylboronic acid Arylboronic acid Arylboronic acid->Suzuki-Miyaura Coupling Pd catalyst, Base Pd catalyst, Base Pd catalyst, Base->Suzuki-Miyaura Coupling VEGFR-2 Inhibitor VEGFR-2 Inhibitor Suzuki-Miyaura Coupling->VEGFR-2 Inhibitor

Caption: Synthetic workflow for a pyridine-derived kinase inhibitor.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Cell Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Pyridine-derived Kinase Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

References

Application of 2-Acetamido-5-nitropyridine in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-nitropyridine is a valuable starting material and building block in the synthesis of a diverse range of heterocyclic compounds with significant potential in anticancer drug discovery. While not typically possessing intrinsic anticancer activity, its chemical structure allows for facile modification and incorporation into more complex molecules that can interact with various biological targets implicated in cancer progression. The 2-aminopyridine scaffold, readily derived from this compound, is a prominent feature in numerous potent inhibitors of key cellular signaling pathways.

These application notes provide an overview of the utility of this compound in the generation of anticancer agents, summarizing key quantitative data from preclinical studies, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro anticancer activity of various derivatives synthesized from 2-aminopyridine precursors, which can be obtained from this compound. The data highlights the potency of these compounds against different cancer cell lines and their selectivity for specific molecular targets.

Table 1: Inhibitory Activity of 2-Aminopyridine Derivatives Against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineReference
Compound 29 CDK846HCT-116 (Colon)[1]
Compound 8e CDK988.4MV-4-11 (Leukemia)[2]
Compound 8e HDAC1168.9MV-4-11 (Leukemia)[2]
Compound 9e FLT330.4MV-4-11 (Leukemia)[2]
Compound 9e HDAC152.4MV-4-11 (Leukemia)[2]
Compound 9e HDAC314.7MV-4-11 (Leukemia)[2]
Imidazo[4,5-b]pyridine Derivative I CDK90.63 µMMCF-7 (Breast)[3]
Imidazopyridine Derivative IX CDK91.32 µMHCT116 (Colon)[3]

Table 2: Cytotoxic Activity of 2-Aminopyridine Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 4a HCT 116 (Colon)3.7[4]
Derivative 4b HCT 116 (Colon)8.1[4]
Derivative 4a HT29 (Colon)3.27[4]
Derivative 4b HT29 (Colon)7.7[4]
Compound S3c A2780 (Ovarian)15.57[5][6][7]
Compound S3c A2780CISR (Cisplatin-Resistant Ovarian)11.52[5][6][7]
Compound S5b A2780CISR (Cisplatin-Resistant Ovarian)Promising Inhibition[5][6][7]
Compound S6c A2780CISR (Cisplatin-Resistant Ovarian)Promising Inhibition[5][6][7]

Experimental Protocols

Detailed methodologies for key experiments in the development and evaluation of anticancer agents derived from this compound are provided below.

Protocol 1: Synthesis of 2-Acetamido-5-aminopyridine from this compound

This protocol describes the reduction of the nitro group of this compound to an amino group, a crucial step in preparing the 2-aminopyridine scaffold for further derivatization.

Materials:

  • This compound

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) supply

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in methanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., 50 psi) for 4-6 hours at room temperature.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate in vacuo using a rotary evaporator to yield the solid product, 2-acetamido-5-aminopyridine.[4]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 2-aminopyridine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the expression levels of specific proteins in cancer cells after treatment with the synthesized compounds, which is crucial for elucidating the mechanism of action.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., CDK9, β-catenin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples and separate them by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and analyze the band intensities to determine the relative protein expression levels.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in anticancer agent development.

G cluster_0 Synthesis Workflow This compound This compound Reduction Reduction This compound->Reduction 2-Acetamido-5-aminopyridine 2-Acetamido-5-aminopyridine Reduction->2-Acetamido-5-aminopyridine Further Derivatization Further Derivatization 2-Acetamido-5-aminopyridine->Further Derivatization Anticancer Agent Candidates Anticancer Agent Candidates Further Derivatization->Anticancer Agent Candidates

Caption: Synthetic pathway from this compound to anticancer agents.

G cluster_1 Experimental Evaluation Workflow Synthesized Derivatives Synthesized Derivatives In Vitro Cytotoxicity Screening (MTT) In Vitro Cytotoxicity Screening (MTT) Synthesized Derivatives->In Vitro Cytotoxicity Screening (MTT) Lead Compound Identification Lead Compound Identification In Vitro Cytotoxicity Screening (MTT)->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting Kinase Assays Kinase Assays Mechanism of Action Studies->Kinase Assays

Caption: Workflow for the biological evaluation of synthesized anticancer candidates.

G cluster_2 Targeted Signaling Pathways cluster_cdk CDK Signaling cluster_wnt Wnt/β-catenin Signaling 2-Aminopyridine Derivatives 2-Aminopyridine Derivatives CDK8/9 CDK8/9 2-Aminopyridine Derivatives->CDK8/9 Inhibition β-catenin β-catenin 2-Aminopyridine Derivatives->β-catenin Inhibition Transcription Transcription CDK8/9->Transcription Cell Cycle Progression Cell Cycle Progression Transcription->Cell Cycle Progression TCF/LEF TCF/LEF β-catenin->TCF/LEF Gene Expression Gene Expression TCF/LEF->Gene Expression

Caption: Inhibition of key cancer-related signaling pathways by 2-aminopyridine derivatives.

References

The Role of 2-Acetamido-5-nitropyridine in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Acetamido-5-nitropyridine is a versatile building block in synthetic organic and medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the acetamido functionality, make it a valuable precursor for the construction of a diverse array of novel heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fused pyridine-based heterocycles, which are of significant interest in drug discovery due to their wide range of biological activities, including as kinase inhibitors and anti-cancer agents.

I. Synthesis of this compound and its Primary Amine Derivative

The most common application of this compound is as a key intermediate in the synthesis of 2-acetamido-5-aminopyridine. The amino group in this derivative serves as a nucleophilic handle for subsequent cyclization reactions to form various fused heterocyclic systems.

A. Synthetic Pathway Overview

The synthesis begins with the acetylation of 2-aminopyridine, followed by nitration to introduce the nitro group at the 5-position. The final step involves the reduction of the nitro group to an amine.

Synthesis of 2-Acetamido-5-aminopyridine 2-Aminopyridine 2-Aminopyridine 2-Acetamidopyridine 2-Acetamidopyridine 2-Aminopyridine->2-Acetamidopyridine Acetic Anhydride This compound This compound 2-Acetamidopyridine->this compound Fuming Nitric Acid, Sulfuric Acid 2-Acetamido-5-aminopyridine 2-Acetamido-5-aminopyridine This compound->2-Acetamido-5-aminopyridine Pt/C, H2 or Hydrazine Hydrate Imidazopyridine Synthesis cluster_0 Starting Materials 2-Acetamido-5-aminopyridine 2-Acetamido-5-aminopyridine Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative 2-Acetamido-5-aminopyridine->Imidazo[1,2-a]pyridine Derivative Condensation α-Haloketone α-Haloketone α-Haloketone->Imidazo[1,2-a]pyridine Derivative

Application Notes and Protocols: Reduction of 2-Acetamido-5-nitropyridine to 5-Amino-2-acetamidopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the chemical reduction of the nitro group in 2-Acetamido-5-nitropyridine to synthesize 5-Amino-2-acetamidopyridine, a crucial intermediate in pharmaceutical synthesis. The primary protocol described is a high-yield catalytic transfer hydrogenation using palladium on carbon (Pd/C) with hydrazine hydrate. Alternative methods, including reductions with iron powder and stannous chloride, are also discussed. Quantitative data from various methods are summarized for comparison, and a detailed experimental workflow is provided.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry for the preparation of amino derivatives. 5-Amino-2-acetamidopyridine is a key building block for various active pharmaceutical ingredients. The selection of an appropriate reduction method is critical to ensure high yield, purity, and compatibility with other functional groups. This note details reliable and scalable protocols for this specific transformation.

Data Presentation: Comparison of Reduction Methods

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic Transfer HydrogenationPd/C, Hydrazine HydrateEthanol803.593.26[1]
Catalytic HydrogenationPt/C, H₂MethanolRoom Temp.495[2]
Iron Powder ReductionFe powder, Acetic AcidEthanol100279 (crude)[3][4]
Stannous Chloride ReductionSnCl₂·2H₂OEthyl Acetate50Overnight~95 (general)[5][6][7][8]
Sodium Dithionite ReductionNa₂S₂O₄Water/Organic Co-solventRoom Temp.VariableHigh (general)[9][10][11]

Experimental Protocols

Primary Protocol: Catalytic Transfer Hydrogenation using Pd/C and Hydrazine Hydrate[1]

This protocol is recommended for its high yield and relatively mild conditions.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Celite

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 4.53 g).

  • Solvent and Catalyst Addition: Add ethanol (40 mL) to the flask, followed by the 10% Pd/C catalyst (0.6 g).

  • Heating: Begin stirring the mixture and heat it to 80°C.

  • Reductant Addition: Once the temperature has stabilized, add hydrazine hydrate (2.94 g) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Maintain the reaction at 80°C for 3.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with a small amount of ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 5-Amino-2-acetamidopyridine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure product.

Alternative Protocols

1. Iron Powder Reduction in Acidic Medium [3][4]

This classical method is cost-effective and suitable for large-scale synthesis.

  • Reagents: Iron powder, acetic acid or hydrochloric acid.

  • General Procedure: this compound is dissolved in a mixture of ethanol and an acid (e.g., acetic acid). Iron powder is added portion-wise, and the mixture is heated to reflux. After completion, the reaction is cooled, filtered to remove iron salts, and the product is isolated from the filtrate after basification and extraction.

2. Stannous Chloride Reduction [5][6][7][8]

Stannous chloride is a mild and selective reducing agent.

  • Reagents: Stannous chloride dihydrate (SnCl₂·2H₂O).

  • General Procedure: this compound is dissolved in a solvent like ethyl acetate or ethanol. Stannous chloride dihydrate is added, and the mixture is stirred, often with gentle heating. The work-up typically involves filtration and washing with a basic solution to remove tin salts.

Visualization of Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - this compound - Ethanol - 10% Pd/C start->setup heating Heat to 80°C setup->heating add_hydrazine Add Hydrazine Hydrate (dropwise) heating->add_hydrazine react React for 3.5h at 80°C add_hydrazine->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool to Room Temp. monitor->cool Complete filter Filter through Celite cool->filter evaporate Evaporate Solvent filter->evaporate purify Recrystallize evaporate->purify end End: 5-Amino-2-acetamidopyridine purify->end

References

Application Notes and Protocols for the Quantification of 2-Acetamido-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Acetamido-5-nitropyridine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are designed to be adapted for various research and quality control applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

Reverse-phase HPLC with UV detection is a robust and widely accessible method for the routine quantification of this compound in bulk drug substances and during synthesis process monitoring. The method separates the analyte from potential impurities based on its polarity. The strong UV absorbance of the nitroaromatic ring allows for sensitive detection.

Quantitative Data Summary:

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)< 2.0%

Experimental Protocol:

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 315 nm.

  • Injection Volume: 10 µL.

1.2. Reagent and Sample Preparation:

  • Diluent: Mobile phase (Acetonitrile:Water, 60:40 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the diluent to a known volume to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.3. Analysis and Quantification:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Diluent (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Calibration Standards dissolve_std->dilute_std prep_end Prepared Samples & Standards dilute_std->prep_end dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample filter_sample->prep_end inject Inject into HPLC System prep_end->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (315 nm) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Report Results quantify->report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, making it the method of choice for bioanalytical studies (e.g., in plasma or urine) and for the detection of trace-level impurities. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition.

Quantitative Data Summary:

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95.7 - 104.5%
Precision (% RSD)< 5.0%

Experimental Protocol:

2.1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: Precursor ion [M+H]⁺ (m/z 182.1) → Product ion (to be determined by direct infusion, e.g., m/z 140.1).

2.2. Reagent and Sample Preparation:

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended.

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma sample, add 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

2.3. Analysis and Quantification:

  • Inject the prepared samples and calibration standards.

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Experimental Workflow for LC-MS/MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Start add_is Add Internal Standard to Plasma prep_start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute prep_end Prepared Sample reconstitute->prep_end inject Inject into LC-MS/MS prep_end->inject separate LC Separation inject->separate ionize ESI+ Ionization separate->ionize analyze_ms Tandem MS (MRM) ionize->analyze_ms integrate Integrate Peak Area Ratios (Analyte/IS) analyze_ms->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Calculate Concentration calibrate->quantify report Report Results quantify->report UVVis_Logic cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation prep_start Start prepare_stock Prepare Stock Solution prep_start->prepare_stock prepare_sample Prepare Sample Solution prep_start->prepare_sample prepare_standards Prepare Calibration Standards prepare_stock->prepare_standards prep_end Solutions Ready prepare_standards->prep_end prepare_sample->prep_end scan_lambda Determine λmax prep_end->scan_lambda measure_standards Measure Absorbance of Standards scan_lambda->measure_standards measure_sample Measure Absorbance of Sample scan_lambda->measure_sample plot_curve Plot Calibration Curve measure_standards->plot_curve calculate_conc Calculate Sample Concentration measure_sample->calculate_conc plot_curve->calculate_conc final_result Final Result calculate_conc->final_result

Troubleshooting & Optimization

Technical Support Center: Nitration of 2-Acetamidopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of 2-acetamidopyridine nitration.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of 2-acetamidopyridine, offering potential causes and solutions in a question-and-answer format.

Question: Why is my reaction yield of the desired 5-nitro-2-acetamidopyridine low?

Answer: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and maintain the recommended temperature. Monitoring the reaction progress using thin-layer chromatography (TLC) is crucial.[1][2]

  • Suboptimal Nitrating Agent Concentration: The concentration of the nitrating mixture (commonly nitric acid and sulfuric acid) is critical. Using a mixture with too little nitric acid will result in an incomplete reaction, while an excess can lead to side product formation.

  • Side Reactions: The formation of byproducts, such as the 3-nitro isomer or di-nitrated products, can significantly reduce the yield of the desired 5-nitro isomer. The acetamido group strongly directs nitration to the 5-position, but minor formation of the 3-isomer can occur.[3]

  • Product Loss During Workup: The product may be lost during the extraction or purification steps. Ensure proper pH adjustment during neutralization and use appropriate solvents for extraction to minimize solubility losses.

Question: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?

Answer: The most likely byproduct is the 3-nitro-2-acetamidopyridine isomer.

  • Identification: Characterization by NMR spectroscopy is the most definitive method to distinguish between the 5-nitro and 3-nitro isomers. The coupling constants of the pyridine ring protons will differ significantly.

  • Minimization:

    • Temperature Control: The regioselectivity of the nitration can be temperature-dependent. Running the reaction at a lower, controlled temperature (e.g., 0-10 °C) can favor the formation of the thermodynamically more stable 5-nitro isomer.

    • Protecting Group Strategy: The acetamido group is crucial for directing the nitration. Ensure the starting material is fully acetylated, as any remaining 2-aminopyridine will have different directing effects and reactivity.[1]

    • "Electric Hindrance": The protonated amino group in the transition state can create an "electric hindrance" that influences the position of nitration. Controlling the acidity of the reaction medium can subtly influence the isomer ratio.[3]

Question: My product is difficult to purify and appears as an oil or discolored solid. What should I do?

Answer: Impurities are likely the cause.

  • Charcoal Treatment: For colored impurities, treating a solution of the crude product with activated charcoal can be effective. However, use it sparingly as it can adsorb the desired product.[1]

  • Recrystallization: A carefully chosen solvent system for recrystallization is essential for obtaining a pure, crystalline product. Common solvents to try include ethanol, methanol, or mixtures with water.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating isomers and removing other impurities.[1]

  • Aqueous Wash: During the workup, a thorough wash with a mild base, such as sodium bicarbonate solution, will help remove residual acids which can contribute to discoloration and purification difficulties.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the nitration of 2-acetamidopyridine?

The primary product is 5-nitro-2-acetamidopyridine. The acetamido group is an ortho-, para-director, and due to steric hindrance at the 3-position, nitration predominantly occurs at the 5-position.

Q2: What are the typical reagents used for the nitration of 2-acetamidopyridine?

A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common nitrating agent.[4] Fuming nitric acid in sulfuric acid has also been reported.[2]

Q3: What is a key safety precaution when performing this reaction?

Nitration reactions are highly exothermic and can be dangerous if not properly controlled. The addition of the nitrating agent should be done slowly and with efficient cooling to maintain the desired reaction temperature. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[1][2] A spot for the starting material (2-acetamidopyridine) should diminish and a new spot for the product (5-nitro-2-acetamidopyridine) should appear and intensify over time.

Data Presentation

ParameterMethod 1Method 2Method 3
Starting Material 2-Acetamidopyridine2-Acetamidopyridine2-Aminopyridine (in-situ acetylation)
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / H₂SO₄Conc. HNO₃ / Conc. H₂SO₄
Temperature 0 - 10 °CNot specified< 30 °C
Reaction Time 2 hoursNot specified2 hours
Reported Yield ~70-80% (typical)High PurityNot specified for nitration step
Reference General procedureCN101643447A[2]CN104447522A[4]

Experimental Protocols

Detailed Methodology for the Nitration of 2-Acetamidopyridine (Method 1):

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a calculated amount of concentrated sulfuric acid with constant stirring.

  • Dissolution of Starting Material: In a separate flask, dissolve 2-acetamidopyridine in a minimal amount of concentrated sulfuric acid, maintaining a low temperature.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 2-acetamidopyridine, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C for approximately 2 hours. Monitor the reaction's completion by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates out. The pH should be carefully monitored to avoid product decomposition.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-nitro-2-acetamidopyridine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_nitrating Prepare Nitrating Mixture (HNO3/H2SO4) start->prep_nitrating dissolve_sm Dissolve 2-Acetamidopyridine in H2SO4 start->dissolve_sm nitration Nitration Reaction (0-10 °C) prep_nitrating->nitration dissolve_sm->nitration monitoring Monitor with TLC nitration->monitoring monitoring->nitration Incomplete quench Quench on Ice monitoring->quench Reaction Complete neutralize Neutralize & Precipitate quench->neutralize isolate Isolate by Filtration neutralize->isolate purify Recrystallize/Chromatography isolate->purify end Pure 5-Nitro-2- acetamidopyridine purify->end

Caption: Experimental workflow for the nitration of 2-acetamidopyridine.

troubleshooting_guide cluster_yield Low Yield cluster_purity Low Purity / Oily Product cluster_solutions Potential Solutions start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_rxns Side Reactions? start->side_rxns workup_loss Loss During Workup? start->workup_loss discolored Discolored Product? start->discolored isomers Isomer Contamination? start->isomers sol_time_temp Increase Time/Temp incomplete_rxn->sol_time_temp sol_tlc Monitor by TLC incomplete_rxn->sol_tlc sol_temp_control Control Temperature side_rxns->sol_temp_control sol_protecting_group Check Protecting Group side_rxns->sol_protecting_group sol_extraction Optimize Extraction workup_loss->sol_extraction sol_charcoal Activated Charcoal discolored->sol_charcoal sol_recrystallize Recrystallize isomers->sol_recrystallize sol_chromatography Column Chromatography isomers->sol_chromatography

Caption: Troubleshooting decision tree for 2-acetamidopyridine nitration.

References

Common impurities in the synthesis of "2-Acetamido-5-nitropyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamido-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound is a two-step process: acetylation of 2-aminopyridine followed by nitration. Impurities can arise from both stages.

Common Impurities from Acetylation Step:

  • Unreacted 2-Aminopyridine: Incomplete acetylation will lead to the presence of the starting material in the intermediate product, which will subsequently be nitrated to form 2-amino-5-nitropyridine.

  • N,N-diacetyl-2-aminopyridine: Over-acetylation can occur if reaction conditions are too harsh or if an excess of the acetylating agent is used, leading to a di-acetylated byproduct.[1]

Common Impurities from Nitration Step:

  • 2-Acetamido-3-nitropyridine: This is a common regioisomeric impurity. While the acetamido group primarily directs nitration to the 5-position, some substitution can occur at the 3-position.

  • Dinitrated Products: Excessive nitrating agent or harsh reaction conditions can lead to the formation of dinitrated species on the pyridine ring.[2]

  • Unreacted 2-Acetamidopyridine: Incomplete nitration will result in the presence of the starting material for this step.

  • Hydrolyzed Product (2-Amino-5-nitropyridine): If the reaction mixture contains water or is worked up under conditions that favor hydrolysis of the acetamido group, this impurity can form.

Q2: How can I minimize the formation of the 2-Acetamido-3-nitropyridine isomer?

A2: Minimizing the formation of the 3-nitro isomer primarily involves controlling the reaction conditions of the nitration step. The acetamido group is a moderately activating and ortho-, para-directing group. In the case of 2-acetamidopyridine, this directs substitution to the 3- and 5-positions. The 5-position is sterically less hindered and electronically favored, making it the major product. To enhance selectivity for the 5-position, consider the following:

  • Temperature Control: Carry out the nitration at a low and controlled temperature. Gradual addition of the nitrating agent to the substrate solution while maintaining a low temperature can improve selectivity.

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. Using a well-defined amount of a suitable nitrating mixture (e.g., nitric acid in sulfuric acid) can help control the reaction.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of both the acetylation and nitration reactions. By spotting the reaction mixture alongside the starting material and product standards (if available), you can visually track the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantitative analysis of the final product's purity and for separating and quantifying isomers and other impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying impurities. The chemical shifts and coupling constants of the aromatic protons can definitively distinguish between the 5-nitro and 3-nitro isomers.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of unknown impurities.

Troubleshooting Guides

Issue 1: Low Purity of 2-Acetamidopyridine (Intermediate)
Symptom Potential Cause Troubleshooting Action
Presence of starting material (2-aminopyridine) in NMR or HPLC. Incomplete acetylation.- Ensure the molar ratio of acetic anhydride to 2-aminopyridine is appropriate (a slight excess of acetic anhydride is often used).- Increase the reaction time or temperature moderately, while monitoring by TLC to avoid side reactions.
Product is oily or difficult to crystallize. High levels of impurities, particularly the di-acetylated byproduct.- Wash the crude product with a non-polar solvent like hexane to remove less polar impurities.- Attempt to induce crystallization by scratching the flask with a glass rod or by seeding with a pure crystal.- If recrystallization is ineffective, purify the material using column chromatography on silica gel.
Discolored (yellow or brown) product. Oxidation of 2-aminopyridine or formation of colored byproducts.- Use purified 2-aminopyridine.- During workup, wash the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) if oxidation is suspected.- Treat a solution of the crude product with activated charcoal before recrystallization to remove colored impurities.
Issue 2: Low Purity of this compound (Final Product)
Symptom Potential Cause Troubleshooting Action
Presence of 2-Acetamido-3-nitropyridine isomer detected by HPLC or NMR. Poor regioselectivity during nitration.- Maintain a low and consistent reaction temperature during the addition of the nitrating agent.- Ensure slow, dropwise addition of the nitrating agent to the solution of 2-acetamidopyridine.
Presence of dinitrated products. Over-nitration due to harsh reaction conditions.- Reduce the amount of nitrating agent used. A stoichiometric amount or a very slight excess is recommended.[2]- Lower the reaction temperature and shorten the reaction time.[2]- Monitor the reaction closely by TLC or HPLC and stop it once the desired product is formed in maximum yield.[2]
Significant amount of unreacted 2-acetamidopyridine. Incomplete nitration.- Ensure the nitrating agent is of good quality and concentration.- Slightly increase the reaction time or temperature, while carefully monitoring for the formation of byproducts.
Product appears discolored or has a broad melting point range. Presence of various impurities, including starting materials, isomers, and dinitrated compounds.- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).- If recrystallization is insufficient, column chromatography on silica gel can be employed to separate the desired product from closely related impurities.

Experimental Protocols

Synthesis of 2-Acetamidopyridine (Intermediate)
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring. The reaction is exothermic, and the temperature should be maintained below a certain threshold (e.g., 20°C) to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) or until TLC analysis indicates the complete consumption of 2-aminopyridine.

  • Quench the reaction by carefully pouring the mixture into ice-cold water or a dilute solution of sodium bicarbonate to neutralize excess acetic anhydride and acetic acid.

  • Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • The crude 2-acetamidopyridine can be purified by recrystallization from a suitable solvent like ethanol or water.

Synthesis of this compound (Final Product)
  • To a clean, dry round-bottom flask, add concentrated sulfuric acid and cool it in an ice-salt bath to below 0°C.

  • Slowly add the purified 2-acetamidopyridine in small portions to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains low.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-acetamidopyridine in sulfuric acid, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a set period (e.g., 1-2 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium carbonate solution) until the product precipitates.

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any residual acid and inorganic salts, and dry it.

  • The crude this compound can be purified by recrystallization from ethanol or acetic acid. A patent for a similar process reports a purity of 99.1%.[3]

Visualizations

experimental_workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration A 2-Aminopyridine C Acetylation Reaction A->C B Acetic Anhydride B->C D Workup & Purification C->D E 2-Acetamidopyridine D->E G Nitration Reaction E->G Intermediate F Nitrating Mixture (HNO3/H2SO4) F->G H Workup & Purification G->H I This compound H->I

Caption: A typical experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic Start Low Purity of This compound Impurity_Type Identify Impurity Type (HPLC, NMR) Start->Impurity_Type Isomer Isomeric Impurity (2-Acetamido-3-nitropyridine) Impurity_Type->Isomer Isomer Detected Dinitro Dinitrated Impurity Impurity_Type->Dinitro Higher MW Impurity Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material Starting Material Detected Optimize_Temp Optimize Reaction Temperature (Lower Temperature) Isomer->Optimize_Temp Dinitro->Optimize_Temp Optimize_Stoich Optimize Stoichiometry (Reduce Nitrating Agent) Dinitro->Optimize_Stoich Optimize_Time Optimize Reaction Time (Monitor by TLC/HPLC) Starting_Material->Optimize_Time Purification Purification (Recrystallization or Chromatography) Optimize_Temp->Purification Optimize_Stoich->Purification Optimize_Time->Purification

Caption: A troubleshooting guide for addressing low purity issues in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Acetamido-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Acetamido-5-nitropyridine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step process: acetylation of 2-aminopyridine followed by nitration.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from issues in either the acetylation or the nitration step.

  • Incomplete Acetylation: Ensure the complete conversion of 2-aminopyridine to 2-acetamidopyridine. Monitor the reaction using Thin Layer Chromatography (TLC). Unreacted 2-aminopyridine can complicate the subsequent nitration and purification steps.

  • Suboptimal Nitration Conditions: The nitration reaction is highly sensitive to temperature and the ratio of reagents. Deviation from optimal conditions can lead to the formation of byproducts and reduced yield. One study indicates that optimal conditions for nitration include using 2-acetamidopyridine (13.6g), concentrated sulfuric acid (113 mL), and fuming nitric acid (14.6mL) at 60°C for 2 hours, achieving a yield of 88.40%.[1]

  • Product Loss During Workup: Significant product loss can occur during the quenching and purification stages. Ensure the reaction mixture is poured into ice water carefully to precipitate the product effectively.[2] Thoroughly wash the crude product to remove acidic impurities, but avoid excessive washing which may dissolve some of the product.

Q2: My final product is discolored (not a gray or off-white solid). What is the cause and how can I fix it?

Discoloration typically indicates the presence of impurities.

  • Colored Impurities: Side reactions or oxidation of starting materials or the product can generate colored impurities.[3] This can be exacerbated by excessive heat or prolonged reaction times.[3]

  • Purification:

    • Recrystallization: Recrystallizing the crude product from a suitable solvent, such as ethanol, can effectively remove many impurities.[3]

    • Activated Charcoal: If recrystallization alone is insufficient, treating the solution with activated charcoal during the recrystallization process can help remove colored impurities.[3]

Q3: I am observing the formation of an oily or gummy product instead of a crystalline solid. What should I do?

This issue often points to a high level of impurities or residual solvent.

  • High Impurity Level: The presence of significant amounts of byproducts, such as the 3-nitro isomer or unreacted starting materials, can inhibit crystallization.

  • Residual Solvent: Ensure the product is thoroughly dried under vacuum to remove any residual acetic acid or other solvents.

  • Troubleshooting Steps:

    • Wash with a Non-polar Solvent: Washing the crude product with a solvent like hexane can help remove non-polar impurities.[3]

    • Induce Crystallization: If the product remains oily, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of pure product, if available, can also be effective.

    • Column Chromatography: If other methods fail, purification by column chromatography may be necessary to separate the desired product from closely related impurities.[3]

Q4: I suspect the presence of isomeric impurities in my final product. How can I confirm this and minimize their formation?

The primary isomeric byproduct in the nitration of 2-acetamidopyridine is the 3-nitro isomer.

  • Confirmation: The presence of isomers can be confirmed using analytical techniques such as ¹H NMR spectroscopy or by observing a broad or depressed melting point. The nitration of 2-aminopyridine is known to produce a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine, with the 5-nitro isomer being the major product.[4][5]

  • Minimizing Isomer Formation:

    • Protecting Group: The acetylation of 2-aminopyridine to form 2-acetamidopyridine is a key strategy to direct the nitration to the 5-position. The acetamido group is an ortho-, para-director, and due to steric hindrance at the 3-position, the 5-position is favored.[6]

    • Temperature Control: The nitration of 2-aminopyridine is highly temperature-dependent. At lower temperatures (below 40°C), the formation of 2-nitraminopyridine can occur, which can then rearrange to the 3-nitro and 5-nitro isomers upon heating.[4] Maintaining a consistent and optimized reaction temperature is crucial for regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for this compound?

The most common and effective synthesis involves:

  • Acetylation: 2-Aminopyridine is reacted with acetic anhydride to form 2-acetamidopyridine. This step protects the amino group and directs the subsequent nitration.

  • Nitration: The intermediate, 2-acetamidopyridine, is then nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid to yield this compound.[1][2]

Q2: What are the key safety precautions to consider during this synthesis?

  • Exothermic Reactions: Both the acetylation and nitration steps are exothermic.[3] It is crucial to control the rate of reagent addition and use appropriate cooling (e.g., an ice bath) to maintain the desired reaction temperature.

  • Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Quenching: The quenching of the nitration mixture in ice water should be done slowly and cautiously to control the exothermic reaction and prevent splashing of acidic solution.

Q3: What are the expected yields for each step?

Yields can vary based on the specific conditions and scale of the reaction. However, optimized laboratory procedures have reported:

  • Acetylation: Yields as high as 96.26% have been achieved.[1]

  • Nitration: Yields of around 88.40% have been reported under optimized conditions.[1]

Q4: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of both the acetylation and nitration steps. By spotting the reaction mixture alongside the starting material and (if available) the product standard, you can determine when the reaction has gone to completion.

Quantitative Data Summary

The following tables summarize quantitative data from various reported experimental conditions.

Table 1: Optimized Reaction Conditions for Acetylation of 2-Aminopyridine

ParameterValueReference
2-Aminopyridine9.9 g[1]
Acetic Anhydride21 mL[1]
Reaction Temperature45 °C[1]
Reaction Time2.5 hours[1]
Yield 96.26% [1]

Table 2: Optimized Reaction Conditions for Nitration of 2-Acetamidopyridine

ParameterValueReference
2-Acetamidopyridine13.6 g[1]
Concentrated Sulfuric Acid113 mL[1]
Fuming Nitric Acid14.6 mL[1]
Reaction Temperature60 °C[1]
Reaction Time2 hours[1]
Yield 88.40% [1]

Experimental Protocols

Protocol 1: Synthesis of 2-Acetamidopyridine (Acetylation)

  • Reagents and Materials:

    • 2-Aminopyridine (9.9 g)

    • Acetic Anhydride (21 mL)

    • Round-bottom flask

    • Magnetic stirrer

    • Water bath

    • Ice

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, add 2-aminopyridine (9.9 g).

    • Slowly add acetic anhydride (21 mL) to the flask while stirring.

    • The reaction is exothermic; maintain the temperature at 45°C using a water bath.[1][3]

    • Stir the mixture at 45°C for 2.5 hours.[1]

    • Monitor the reaction by TLC until the 2-aminopyridine spot has disappeared.

    • After completion, pour the reaction mixture into ice water to precipitate the crude product.[2]

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound (Nitration)

  • Reagents and Materials:

    • 2-Acetamidopyridine (13.6 g)

    • Concentrated Sulfuric Acid (113 mL)

    • Fuming Nitric Acid (14.6 mL)

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, add concentrated sulfuric acid (113 mL).

    • Slowly add 2-acetamidopyridine (13.6 g) to the sulfuric acid with stirring, ensuring the temperature is kept low.

    • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (14.6 mL) to a portion of concentrated sulfuric acid.

    • Slowly add the nitrating mixture to the solution of 2-acetamidopyridine in sulfuric acid using a dropping funnel, while maintaining the temperature at 60°C.[1]

    • After the addition is complete, stir the reaction mixture at 60°C for 2 hours.[1]

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water until the washings are neutral to pH paper.[2]

    • Dry the product under vacuum to obtain this compound.

Visualizations

experimental_workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration start 2-Aminopyridine react_ac React with Acetic Anhydride (45°C, 2.5h) start->react_ac product_ac 2-Acetamidopyridine react_ac->product_ac react_n Nitration with HNO₃/H₂SO₄ (60°C, 2h) product_ac->react_n Intermediate quench Quench in Ice Water react_n->quench filter_dry Filter and Dry quench->filter_dry final_product This compound filter_dry->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_yield cluster_acetylation Check Acetylation Step cluster_nitration Check Nitration Step cluster_workup Check Workup/Purification start Low Yield of This compound acetylation_issue Incomplete Reaction? start->acetylation_issue nitration_issue Suboptimal Conditions? start->nitration_issue workup_issue Product Loss? start->workup_issue monitor_tlc Monitor with TLC acetylation_issue->monitor_tlc Yes extend_time Extend reaction time or re-evaluate stoichiometry monitor_tlc->extend_time check_temp Verify Temperature Control (e.g., 60°C) nitration_issue->check_temp Yes check_reagents Check Reagent Ratios and Quality nitration_issue->check_reagents Yes careful_quench Ensure slow, careful quenching in ice water workup_issue->careful_quench Yes min_wash Minimize washing with cold solvent workup_issue->min_wash Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Side reactions in the preparation of "2-Acetamido-5-nitropyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Acetamido-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the nitration of 2-acetamidopyridine?

A1: The most prevalent side reactions include the formation of the isomeric 2-acetamido-3-nitropyridine, dinitration products, and the potential for hydrolysis of the acetamido group under the strongly acidic reaction conditions. At lower temperatures, the formation of 2-nitraminopyridine can occur as a kinetic product, which typically rearranges to the desired 5-nitro isomer and the 3-nitro isomer upon heating.[1]

Q2: How can I minimize the formation of the 2-acetamido-3-nitropyridine isomer?

A2: The formation of the 3-nitro isomer is a known issue in the nitration of 2-substituted pyridines. While the 5-nitro isomer is generally the major product due to electronic and steric factors, optimizing reaction conditions can help favor its formation.[1] Careful control of the reaction temperature, as outlined in the provided experimental protocols, is crucial. Maintaining the temperature within the recommended range helps to ensure the kinetic and thermodynamic favorability of the 5-nitro product.

Q3: Is hydrolysis of the acetamido group a significant concern?

A3: Yes, the strong acidic environment (typically a mixture of sulfuric and nitric acids) required for nitration can lead to the hydrolysis of the acetamido group, reverting it to an amino group. This would result in the formation of 2-amino-5-nitropyridine as a byproduct. The presence of this byproduct can complicate purification. Adhering to the recommended reaction times and temperatures is essential to minimize this side reaction.

Q4: What is the cause of a low yield in the acetylation of 2-aminopyridine?

A4: A low yield in the initial acetylation step can be due to incomplete reaction or loss of product during workup and purification. Ensuring the complete consumption of 2-aminopyridine by monitoring the reaction with thin-layer chromatography (TLC) is important. Additionally, proper extraction techniques are necessary to recover the 2-acetamidopyridine from the aqueous quench solution. One optimized protocol suggests a reaction time of 2.5 hours at 45°C using acetic anhydride to achieve a high yield.[2]

Q5: My final product is discolored. What is the likely cause and how can I fix it?

A5: Discoloration in the final this compound product is often due to the presence of residual starting materials, side products, or degradation products. The most effective way to remove colored impurities is through recrystallization from a suitable solvent, such as ethanol. In some cases, treatment with activated charcoal during the recrystallization process can help to remove colored impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete nitration reaction.- Ensure the reaction is stirred efficiently to promote mixing of the reactants. - Verify the concentration and quality of the nitric and sulfuric acids. - Extend the reaction time, monitoring progress by TLC.
Product loss during workup.- Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient volume of ice water. - Wash the filtered product with cold water to remove residual acid without significant product loss.
Hydrolysis of the acetamido group.- Maintain the recommended reaction temperature and avoid prolonged reaction times.
Presence of 2-Acetamido-3-nitropyridine Isomer Non-optimal reaction temperature.- Strictly control the temperature during the addition of the nitrating mixture and throughout the reaction. A recommended temperature is between 40-70°C.[3]
Insufficient steric hindrance to direct to the 5-position.- While difficult to control directly, adhering to optimized protocols will favor the 5-nitro isomer. Purification by recrystallization may be necessary to separate the isomers.
Product is Oily or Gummy High level of impurities.- The presence of unreacted starting material or various side products can prevent crystallization. Attempt to wash the crude product with a non-polar solvent like hexane to remove less polar impurities.
Residual solvent.- Ensure the product is thoroughly dried under vacuum to remove any remaining solvent from the workup or purification steps.
Di-acetylation of 2-Aminopyridine Excess acetic anhydride or prolonged reaction time in the first step.- Use the stoichiometric amount of acetic anhydride as indicated in the protocol. - Monitor the reaction by TLC and stop it once the 2-aminopyridine has been consumed.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetamidopyridine
  • Materials:

    • 2-Aminopyridine (9.9 g)

    • Acetic Anhydride (21 mL)

    • Ice water

    • Ethyl acetate

  • Procedure:

    • To a round-bottom flask, add 2-aminopyridine (9.9 g).

    • Slowly add acetic anhydride (21 mL) while stirring. The reaction is exothermic; maintain the temperature at 45°C using a water bath.

    • Stir the mixture at 45°C for 2.5 hours.[2]

    • Monitor the reaction by TLC until the 2-aminopyridine spot disappears.

    • After completion, pour the reaction mixture into ice water to precipitate the crude product.

    • Extract the product with ethyl acetate.

    • Evaporate the ethyl acetate to obtain 2-acetamidopyridine. A typical yield is around 96%.[2]

Protocol 2: Synthesis of this compound
  • Materials:

    • 2-Acetamidopyridine (13.6 g)

    • Concentrated Sulfuric Acid (113 mL)

    • Fuming Nitric Acid (14.6 mL)

    • Ice water

  • Procedure:

    • In a flask, dissolve 2-acetamidopyridine (13.6 g) in concentrated sulfuric acid (113 mL) while cooling in an ice bath.

    • Slowly add fuming nitric acid (14.6 mL) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, warm the mixture to 60°C and stir for 2 hours.[2]

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

    • The solid product will precipitate.

    • Filter the precipitate and wash it thoroughly with cold water until the washings are neutral to pH paper.

    • Dry the solid product to obtain this compound. A typical yield is around 88%.[2]

Visual Guides

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine 2-Acetamidopyridine 2-Acetamidopyridine 2-Aminopyridine->2-Acetamidopyridine Acetic Anhydride, 45°C This compound This compound 2-Acetamidopyridine->this compound H2SO4, HNO3, 60°C

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_acetylation Acetylation Step cluster_nitration Nitration Step 2-Aminopyridine 2-Aminopyridine Di-acetylated Product Di-acetylated Product 2-Aminopyridine->Di-acetylated Product Excess Acetic Anhydride 2-Acetamidopyridine 2-Acetamidopyridine 2-Acetamido-3-nitropyridine 2-Acetamido-3-nitropyridine 2-Acetamidopyridine->2-Acetamido-3-nitropyridine Isomer Formation Dinitrated Products Dinitrated Products 2-Acetamidopyridine->Dinitrated Products Harsh Conditions 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Acetamidopyridine->2-Amino-5-nitropyridine Hydrolysis Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield impurity Impure Product start->impurity check_conditions Check Reaction Conditions low_yield->check_conditions check_workup Review Workup Procedure low_yield->check_workup recrystallize Recrystallize Product impurity->recrystallize end Problem Resolved check_conditions->end check_workup->end charcoal Use Activated Charcoal recrystallize->charcoal recrystallize->end charcoal->end

References

Technical Support Center: 2-Acetamido-5-nitropyridine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of the 2-Acetamido-5-nitropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the nitration of 2-Acetamidopyridine?

A1: The primary safety concern is the risk of a thermal runaway reaction. Nitration reactions are highly exothermic, and the heat generated can accelerate the reaction rate, leading to a rapid increase in temperature and pressure if not effectively controlled.[1][2] This can result in reactor failure, explosion, and the release of toxic materials.[1] The nitro-compound product itself can be thermally unstable and prone to decomposition, which releases additional heat.[1]

Q2: What are the common causes of a thermal runaway in this process?

A2: Thermal runaway can be caused by several factors, including:

  • Inadequate Cooling: The heat removal capacity of the reactor may not be sufficient for the larger reaction volume.[1][3]

  • Poor Mixing: Inefficient agitation can lead to localized "hotspots" where the reaction accelerates uncontrollably.[1][4]

  • Incorrect Reactant Addition: Adding the nitrating agent too quickly can generate heat faster than it can be removed.[1][3]

  • Accumulation of Reactants: Low reaction temperatures can slow the reaction, leading to an accumulation of unreacted starting material. A subsequent temperature increase can then cause a rapid, uncontrolled reaction.[5]

  • Contamination: Impurities can catalyze side reactions, affecting the thermal stability of the reaction mixture.[6]

Q3: What are the key process parameters to monitor during scale-up?

A3: Careful monitoring of the following parameters is crucial:

  • Temperature: Both the reaction mass and the cooling jacket temperature should be continuously monitored.[1]

  • Reactant Addition Rate: In a semi-batch process, the feed rate of the nitrating agent must be strictly controlled.[1]

  • Agitation Speed: Ensure the agitator is functioning correctly to maintain homogenous mixing and heat distribution.[1][4]

  • pH and Concentration: Monitoring the concentration of reactants and products can help ensure the reaction is proceeding as expected.

Q4: What are the typical impurities encountered during the synthesis of this compound and how do they change with scale-up?

A4: Common impurities include unreacted 2-acetamidopyridine, the undesired 3-nitro isomer, and potentially di-nitrated byproducts. The formation of these impurities can be influenced by reaction conditions. On a larger scale, localized temperature fluctuations due to less efficient heat transfer can lead to an increase in side products. For instance, higher temperatures may favor the formation of the 3-nitro isomer.

Troubleshooting Guides

Problem 1: Unexpected Exotherm or Loss of Temperature Control
  • Symptoms:

    • The reactor temperature rises rapidly and exceeds the setpoint.

    • The cooling system is operating at maximum capacity but is unable to control the temperature.

  • Immediate Actions:

    • Stop Reactant Addition: Immediately stop the feed of the nitrating agent.[1]

    • Ensure Maximum Cooling: Verify that the cooling system is fully operational.

    • Prepare for Quenching: If the temperature continues to rise, be prepared to quench the reaction by adding a pre-determined quenching agent.

  • Possible Causes & Solutions:

    • Cause: Reactant addition rate is too high for the reactor's cooling capacity.

      • Solution: Reduce the addition rate. Conduct a thorough thermal hazard assessment to determine the maximum safe addition rate for the scaled-up process.

    • Cause: Cooling system failure.

      • Solution: Have a backup cooling system or an emergency quenching procedure in place.

    • Cause: Agitator failure leading to poor heat transfer and localized hot spots.

      • Solution: If agitation fails, immediately stop reactant addition and quench the reaction. Do not restart the agitator as this could mix accumulated reactants and cause a violent reaction.[1]

Problem 2: Low Yield and/or Purity of this compound
  • Symptoms:

    • The isolated yield of the desired product is significantly lower than in lab-scale experiments.

    • The product is contaminated with significant amounts of starting material or isomers.

  • Possible Causes & Solutions:

    • Cause: Incomplete reaction.

      • Solution: Increase the reaction time or temperature cautiously, while carefully monitoring for any signs of thermal instability. Ensure efficient mixing to promote contact between reactants.

    • Cause: Formation of side products due to poor temperature control.

      • Solution: Improve temperature control by optimizing the cooling system and reactant addition rate. Consider using a continuous flow reactor for better heat and mass transfer.[7][8]

    • Cause: Inefficient isolation and purification.

      • Solution: The solubility of the product and impurities may differ at a larger scale. Re-optimize the crystallization and washing procedures. Pouring the reaction mixture into ice-water is a common method to precipitate the product.[9]

Problem 3: Difficulty with Product Isolation and Crystallization
  • Symptoms:

    • The product does not precipitate upon quenching or precipitates as an oil.

    • The filtration of the product is very slow.

  • Possible Causes & Solutions:

    • Cause: The product is soluble in the quenching medium.

      • Solution: If the product does not precipitate, it may be necessary to perform a liquid-liquid extraction with a suitable organic solvent.[10]

    • Cause: The crystal size and morphology are not optimal for filtration.

      • Solution: Optimize the cooling rate, agitation, and solvent system during crystallization to control crystal growth. Seeding the crystallization may also be beneficial.

Data Presentation

Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales (Hypothetical Data)

ParameterLab Scale (100 g)Pilot Scale (10 kg)Production Scale (100 kg)
Reactant Addition Time 1 hour4 hours8 hours
Max. Temperature (°C) 101215
Yield (%) 908582
Purity (%) 99.598.097.5
3-Nitro Isomer (%) 0.21.01.5
Unreacted Starting Material (%) 0.31.01.0

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific equipment and process conditions.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is based on literature procedures and should be adapted and optimized for specific laboratory conditions.

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 50 mL) to 0-5 °C in an ice bath. Slowly add fuming nitric acid (e.g., 15 mL) while maintaining the temperature below 10 °C.

  • Nitration Reaction: In a separate reactor, dissolve 2-acetamidopyridine (e.g., 20 g) in concentrated sulfuric acid (e.g., 80 mL) and cool the solution to 0-5 °C.

  • Slowly add the pre-cooled nitrating mixture to the 2-acetamidopyridine solution over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 1-2 hours.

  • Work-up and Isolation: Slowly pour the reaction mixture into a beaker containing crushed ice (e.g., 500 g) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->reagents substrate Dissolve 2-Acetamidopyridine in H₂SO₄ start->substrate nitration Nitration Reaction (Controlled Temperature) reagents->nitration substrate->nitration quench Quench in Ice-Water nitration->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water filtration->wash dry Dry Product wash->dry end End Product: This compound dry->end

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Unexpected Exotherm start Unexpected Temperature Rise stop_addition Immediately Stop Reactant Addition start->stop_addition max_cooling Ensure Maximum Cooling stop_addition->max_cooling temp_stabilizes Temperature Stabilizes? max_cooling->temp_stabilizes investigate Investigate Cause (e.g., Addition Rate, Cooling Failure) temp_stabilizes->investigate Yes temp_continues_rise Temperature Continues to Rise? temp_stabilizes->temp_continues_rise No resume_cautiously Resume with Corrective Action investigate->resume_cautiously temp_continues_rise->investigate No quench Initiate Emergency Quench temp_continues_rise->quench Yes safe_shutdown Safe Shutdown and Investigation quench->safe_shutdown

Caption: A troubleshooting decision tree for managing an unexpected exotherm during the reaction.

References

Technical Support Center: Synthesis of 2-Acetamido-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamido-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented synthetic route involves a two-step process:

  • Acetylation of 2-aminopyridine: 2-aminopyridine is reacted with acetic anhydride to form the intermediate, 2-acetamidopyridine. This step protects the amino group and directs the subsequent nitration.

  • Nitration of 2-acetamidopyridine: The intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product, this compound.

Q2: What are the critical parameters to control during the nitration step?

A2: Temperature control is paramount during the nitration of 2-acetamidopyridine. The reaction is highly exothermic, and excessive temperatures can lead to the formation of undesired side products and a decrease in yield. It is crucial to maintain the recommended temperature range throughout the addition of the nitrating mixture and the subsequent reaction period.[1]

Q3: What are the expected yields for this synthesis?

A3: Yields can vary depending on the specific reaction conditions. The acetylation step typically proceeds with high efficiency, often exceeding 95%.[2] The nitration step is generally the yield-limiting step, with reported yields ranging from approximately 41% to 88%.[2][3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both the acetylation and nitration steps. By spotting the reaction mixture alongside the starting material and (if available) a standard of the product, you can observe the consumption of the reactant and the formation of the product. A patent for a related synthesis mentions using TLC to determine the reaction endpoint.[1]

Troubleshooting Guide

Low or No Yield

Q: I obtained a very low yield or no product at all. What could be the issue?

A: Several factors could contribute to a low or negligible yield. Consider the following possibilities:

  • Problem: Incomplete Acetylation.

    • Indication: Presence of unreacted 2-aminopyridine in your crude product (detectable by TLC or NMR).

    • Solution: Ensure the acetic anhydride is fresh and used in a sufficient molar excess. Confirm that the reaction has gone to completion using TLC before proceeding to the nitration step.

  • Problem: Improper Nitration Conditions.

    • Indication: A dark, tarry reaction mixture and a complex mixture of products upon workup.

    • Solution:

      • Temperature Control: Strictly maintain the recommended low temperature during the addition of 2-acetamidopyridine to the nitrating mixture. Overheating can lead to decomposition and side reactions.

      • Nitrating Agent: Use a fresh, properly prepared nitrating mixture (concentrated nitric acid and sulfuric acid). The concentration of the acids is critical for effective nitration.[4]

  • Problem: Loss of Product During Workup.

    • Indication: The reaction appears to have worked based on TLC, but the isolated yield is low.

    • Solution: this compound has some solubility in water. When quenching the reaction with ice/water, ensure the solution is sufficiently cold to minimize product loss. Avoid using excessive amounts of water for washing the precipitate.

Product Purity Issues

Q: My final product is impure. How can I identify and remove the impurities?

A: Impurities in the final product often arise from side reactions during nitration or incomplete reactions.

  • Problem: Presence of Isomeric Impurities.

    • Indication: Additional peaks in the aromatic region of the 1H NMR spectrum that do not correspond to this compound. The primary isomeric byproduct is often 2-acetamido-3-nitropyridine.

    • Solution:

      • Reaction Conditions: The formation of the 3-nitro isomer can be influenced by reaction temperature. Adhering to the optimal temperature range can improve the regioselectivity for the desired 5-nitro isomer.

      • Purification: Recrystallization is a common method for purifying this compound. A suitable solvent system (e.g., ethanol/water) can be used to selectively crystallize the desired product, leaving the more soluble impurities in the mother liquor.

  • Problem: Presence of Unreacted 2-acetamidopyridine.

    • Indication: Characteristic peaks of 2-acetamidopyridine in the 1H NMR spectrum of the final product.

    • Solution: This indicates an incomplete nitration reaction. Ensure a sufficient reaction time and that the molar ratio of the nitrating agent to the substrate is appropriate. Purification can be achieved through recrystallization or column chromatography.

  • Problem: Hydrolysis of the Acetamido Group.

    • Indication: Presence of 2-amino-5-nitropyridine as an impurity.

    • Solution: Prolonged exposure to strongly acidic conditions, especially at elevated temperatures during workup, can lead to the hydrolysis of the acetamido group. Neutralize the reaction mixture promptly but carefully during the workup procedure.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Acetylation
2-aminopyridine (g)9.9--
Acetic anhydride (mL)21--
Temperature (°C)45--
Reaction Time (h)2.5--
Yield (%) 96.26 [2]--
Nitration
2-acetamidopyridine (g)13.6--
Conc. H₂SO₄ (mL)113--
Fuming HNO₃ (mL)14.6--
Temperature (°C)6020-50<30 - 70
Reaction Time (h)222
Yield (%) 88.40 [2]86 [1]86 [1]

Experimental Protocols

Step 1: Synthesis of 2-Acetamidopyridine
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.9 g of 2-aminopyridine in 21 mL of acetic anhydride.

  • Heat the mixture to 45°C and maintain this temperature for 2.5 hours.[2]

  • Monitor the reaction progress by TLC until the 2-aminopyridine spot is no longer visible.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into ice water with vigorous stirring to precipitate the product.

  • Filter the white solid, wash it thoroughly with cold water, and dry it under vacuum.

Step 2: Synthesis of this compound
  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 113 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add 13.6 g of 2-acetamidopyridine to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 14.6 mL of fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2-acetamidopyridine, maintaining the reaction temperature at or below 10°C.

  • After the addition is complete, raise the temperature to 60°C and stir for 2 hours.[2]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with constant stirring.

  • A yellow solid will precipitate. Filter the solid, wash it with copious amounts of cold water until the washings are neutral to litmus paper.

  • Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from ethanol.

Mandatory Visualizations

SynthesisWorkflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration A 2-Aminopyridine C Reaction at 45°C A->C B Acetic Anhydride B->C D 2-Acetamidopyridine (Intermediate) C->D E 2-Acetamidopyridine D->E Purified Intermediate G Reaction at 60°C E->G F Conc. HNO₃ / Conc. H₂SO₄ F->G H This compound (Final Product) G->H Troubleshooting cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product? q1 Dark, tarry reaction mixture? start->q1 q3 Extra peaks in NMR aromatic region? start->q3 a1_yes Likely due to overheating. Improve temperature control. q1->a1_yes Yes a1_no Reaction mixture looks clean. q1->a1_no No q2 Unreacted starting material in crude product (TLC/NMR)? a1_no->q2 a2_yes Incomplete reaction. - Check reagent purity/stoichiometry. - Increase reaction time. q2->a2_yes Yes a2_no Starting material consumed. q2->a2_no No a3_yes Possible isomeric impurities (e.g., 2-acetamido-3-nitropyridine). - Optimize reaction temperature. - Recrystallize product. q3->a3_yes Yes a3_no NMR looks relatively clean. q3->a3_no No q4 Peaks corresponding to 2-amino-5-nitropyridine? a3_no->q4 a4_yes Hydrolysis of acetamido group. - Neutralize promptly during workup. q4->a4_yes Yes

References

Stability issues of "2-Acetamido-5-nitropyridine" under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "2-Acetamido-5-nitropyridine" under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound involve hydrolysis of the acetamido group, reduction of the nitro group, and potential thermal and photolytic degradation. It is crucial to control pH, temperature, and light exposure during experiments and storage.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, store this compound in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration under an inert atmosphere is recommended.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, the acetamido group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-amino-5-nitropyridine and acetic acid. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Q4: Can the nitro group of this compound be reduced during my experiment?

A4: The nitro group can be susceptible to reduction, especially in the presence of reducing agents (e.g., certain metals, or thiols) or under catalytic hydrogenation conditions. This would result in the formation of 2-acetamido-5-aminopyridine.

Q5: What is the expected thermal stability of this compound?

A5: While stable under normal ambient conditions, this compound may decompose at elevated temperatures.[1] It is advisable to perform thermal stress studies to determine its decomposition profile at specific temperatures relevant to your experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in aqueous solutions.

Possible Cause: Degradation of this compound due to hydrolysis.

Troubleshooting Steps:

  • pH Measurement: Confirm the pH of your solution. Buffering the solution to a neutral pH (if compatible with your experiment) may enhance stability.

  • Temperature Control: Perform your experiments at the lowest feasible temperature to minimize the rate of hydrolysis.

  • Time Limitation: Prepare fresh solutions of this compound immediately before use and minimize the duration of the experiment in aqueous media.

  • Analytical Monitoring: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor for the appearance of degradation products over time. A primary degradation product to monitor for would be 2-amino-5-nitropyridine.

Issue 2: Loss of compound or appearance of unknown peaks when using reducing agents.

Possible Cause: Reduction of the nitro group.

Troubleshooting Steps:

  • Compatibility Check: Evaluate the compatibility of all reagents in your experimental setup with the nitroaromatic functionality.

  • Alternative Reagents: If possible, substitute strong reducing agents with milder alternatives that are less likely to affect the nitro group.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that could be coupled with reduction processes.

  • Product Characterization: If an unknown peak is observed, attempt to isolate and characterize it using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm if it is the reduced product, 2-acetamido-5-aminopyridine.

Issue 3: Degradation observed after exposure to light.

Possible Cause: Photodegradation.

Troubleshooting Steps:

  • Light Protection: Protect your samples from light by using amber-colored vials or by wrapping the containers in aluminum foil.

  • Wavelength Consideration: If your experiment involves light, consider using a cutoff filter to eliminate exposure to high-energy UV wavelengths, if permissible for the experiment.

  • Control Experiments: Include a "dark" control sample that is not exposed to light to differentiate between photolytic and other modes of degradation.

Summary of Potential Stability Issues

ConditionPotential for DegradationPrimary Degradation PathwayKey Influencing Factors
Acidic pH HighHydrolysis of the acetamido grouppH, Temperature, Time
Neutral pH Low to ModerateHydrolysis of the acetamido group (slower rate)Temperature, Time
Basic pH HighHydrolysis of the acetamido grouppH, Temperature, Time
Elevated Temperature HighThermal decompositionTemperature, Time
Light Exposure Moderate to HighPhotodegradationLight Intensity, Wavelength, Time
Reducing Conditions HighReduction of the nitro groupNature of reducing agent, Concentration, Temperature
Oxidizing Conditions Low to ModerateOxidation of the pyridine ring or acetamido groupNature of oxidizing agent, Concentration, Temperature

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Dilute the stock solution in 0.1 M HCl.

    • Neutral: Dilute the stock solution in purified water.

    • Basic: Dilute the stock solution in 0.1 M NaOH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the aliquots if necessary and analyze by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Thermal Stress Study (Solid State)
  • Sample Preparation: Place a known amount of solid this compound in a vial.

  • Incubation: Place the vial in a calibrated oven at a high temperature (e.g., 80°C).

  • Time Points: Analyze the sample at initial and regular intervals.

  • Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.

Protocol 3: Photostability Study
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent and place it in a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Expose the sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: Analyze both the exposed sample and the dark control by HPLC at the end of the exposure period.

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_reduction Reductive Degradation 2-Acetamido-5-nitropyridine_H This compound 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Acetamido-5-nitropyridine_H->2-Amino-5-nitropyridine H+ or OH- Acetic_Acid Acetic Acid 2-Acetamido-5-nitropyridine_H->Acetic_Acid H+ or OH- 2-Acetamido-5-nitropyridine_R This compound 2-Acetamido-5-aminopyridine 2-Acetamido-5-aminopyridine 2-Acetamido-5-nitropyridine_R->2-Acetamido-5-aminopyridine [H]

Caption: Potential degradation pathways of this compound.

Start Forced Degradation Study Initiation Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress_Conditions Time_Points Sample at Predetermined Time Points Stress_Conditions->Time_Points Analysis Analyze by Stability-Indicating HPLC Method Time_Points->Analysis Data_Evaluation Evaluate Data for Degradation Products and Parent Compound Purity Analysis->Data_Evaluation End Characterize Degradants and Establish Degradation Pathway Data_Evaluation->End

References

Technical Support Center: Synthesis of 2-Acetamido-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 2-Acetamido-5-nitropyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common two-step synthesis involving the acetylation of 2-aminopyridine followed by nitration.

Issue 1: Low Purity of 2-Acetamidopyridine Intermediate

  • Question: My 2-acetamidopyridine intermediate has a low melting point and appears discolored. What could be the cause and how can I fix it?

  • Answer: Low melting points and discoloration are typically indicative of impurities. The most common causes are residual starting material (2-aminopyridine), byproducts, or degradation products.

    • Probable Cause 1: Unreacted 2-Aminopyridine: The starting material, 2-aminopyridine, has a lower melting point and can depress the melting point of the final product. Its presence, especially if it has oxidized over time, can also contribute to discoloration.

    • Solution:

      • Recrystallization: This is the most effective method for purifying the crude product. A common solvent for recrystallization is ethanol.

      • Activated Charcoal Treatment: If the product is significantly discolored, adding activated charcoal during the recrystallization process can help remove colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Question: The 2-acetamidopyridine product is oily or gummy and does not crystallize properly. What should I do?

  • Answer: An oily or gummy product often indicates a high level of impurities or the presence of residual solvent.

    • Solution:

      • Wash with Hexane: Washing the crude product with a non-polar solvent like hexane can help remove less polar impurities and residual acetic anhydride.

      • Induce Crystallization: If the product remains oily, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of pure product, if available, can also be effective.

      • Column Chromatography: If recrystallization and washing are ineffective, purification by column chromatography may be necessary.

  • Question: I suspect the formation of byproducts, such as a di-acetylated derivative. How can I confirm this and prevent its formation?

  • Answer: A likely byproduct in the acetylation of 2-aminopyridine is the di-acetylated derivative, N,N-diacetyl-2-aminopyridine. This can form if the reaction conditions are too harsh or if an excessive amount of acetic anhydride is used. Since its polarity might be close to the desired product, separation by simple recrystallization can be challenging.

    • Solution:

      • Optimize Reaction Conditions:

        • Temperature Control: The acetylation of 2-aminopyridine is exothermic. Maintain a controlled temperature, for example, below 60°C, to prevent side reactions.[1] An optimized procedure suggests running the reaction at 45°C for 2.5 hours.[2][3]

        • Stoichiometry: Use a controlled excess of acetic anhydride, but avoid a large excess which can promote di-acetylation.

      • Column Chromatography: If the byproduct has already formed and cannot be removed by recrystallization, column chromatography is the recommended method for separation.

Issue 2: Challenges in the Nitration of 2-Acetamidopyridine

  • Question: The yield of this compound is low. How can I improve it?

  • Answer: Low yields in the nitration step can result from incomplete reaction, side reactions, or product loss during workup.

    • Solution:

      • Control of Reaction Temperature: The nitration reaction is highly exothermic. The temperature should be carefully controlled, typically between 30-60°C, to prevent over-nitration or degradation of the starting material and product.[1] One optimized protocol suggests a reaction temperature of 60°C for 2 hours.[2]

      • Choice of Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. The ratio of these acids is crucial for optimal results.

      • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to maintain a uniform temperature and concentration of reactants.

      • Workup Procedure: The reaction mixture is typically poured onto ice water to precipitate the product. This should be done carefully to avoid excessive heat generation. The product should be thoroughly washed with water to remove any residual acid.

  • Question: The final product is contaminated with other isomers. How can this be minimized?

  • Answer: The formation of other nitro isomers, although less common for this specific substrate due to the directing effect of the acetamido group, can occur if the reaction conditions are not optimal.

    • Solution:

      • Strict Temperature Control: Maintaining the recommended temperature range is critical to ensure the regioselectivity of the nitration.

      • Purification: If isomeric impurities are present, recrystallization from a suitable solvent or column chromatography may be necessary to isolate the desired this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to this compound?

    • A1: The most prevalent method involves a two-step synthesis starting from 2-aminopyridine. The first step is the acetylation of 2-aminopyridine with acetic anhydride to form 2-acetamidopyridine. The second step is the nitration of 2-acetamidopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid to yield this compound.

  • Q2: Are there any alternative synthetic routes?

    • A2: Yes, alternative routes exist. One such method is a three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia, which can produce various nitropyridine derivatives.[4] Another approach involves the vicarious nucleophilic substitution (VNS) of 3-nitropyridine.[5]

  • Q3: What are the typical yields for the standard two-step synthesis?

    • A3: For the acetylation step, yields can be as high as 95-96%.[1][2] The nitration step can have yields around 86-88%.[1][2]

  • Q4: What are the key safety precautions to consider during this synthesis?

    • A4: Both steps of the synthesis involve hazardous reagents and conditions.

      • Acetylation: Acetic anhydride is corrosive and a lachrymator. The reaction is exothermic.

      • Nitration: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. The nitration reaction is highly exothermic and can be explosive if not controlled properly. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for the Synthesis of 2-Acetamidopyridine

ParameterValueReference
2-aminopyridine9.9 g[2]
Acetic anhydride21 mL[2]
Reaction Temperature45°C[2]
Reaction Time2.5 hours[2]
Yield96.26%[2]

Table 2: Optimized Reaction Conditions for the Synthesis of this compound

ParameterValueReference
2-acetamidopyridine13.6 g[2]
Concentrated Sulfuric Acid113 mL[2]
Fuming Nitric Acid14.6 mL[2]
Reaction Temperature60°C[2]
Reaction Time2 hours[2]
Yield88.40%[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Acetamidopyridine

  • To a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-aminopyridine (9.9 g).

  • Slowly add acetic anhydride (21 mL) to the flask while stirring.

  • The reaction is exothermic; maintain the temperature at 45°C using a water bath.

  • Stir the mixture at 45°C for 2.5 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-aminopyridine spot has disappeared.

  • After the reaction is complete, pour the mixture into ice water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude 2-acetamidopyridine. The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (113 mL) in an ice bath.

  • Slowly add 2-acetamidopyridine (13.6 g) to the cold sulfuric acid with stirring, ensuring the temperature is kept low.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (14.6 mL) to concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the solution of 2-acetamidopyridine in sulfuric acid, maintaining the temperature at 60°C.

  • After the addition is complete, stir the reaction mixture at 60°C for 2 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • A solid precipitate of this compound will form.

  • Collect the product by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry the product.

Visualizations

Synthetic_Pathway_to_2_Acetamido_5_nitropyridine cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration 2-aminopyridine 2-aminopyridine Reaction_1 Acetylation 45°C, 2.5h 2-aminopyridine->Reaction_1 Acetic_anhydride Acetic_anhydride Acetic_anhydride->Reaction_1 2-acetamidopyridine 2-acetamidopyridine Reaction_1->2-acetamidopyridine Yield: 96% 2-acetamidopyridine_2 2-acetamidopyridine Reaction_2 Nitration 60°C, 2h 2-acetamidopyridine_2->Reaction_2 Nitrating_mixture Fuming HNO3 Conc. H2SO4 Nitrating_mixture->Reaction_2 This compound This compound Reaction_2->this compound Yield: 88%

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Low_Purity Low Purity of 2-Acetamidopyridine Start->Low_Purity Discolored Symptom: Discolored Product Low_Purity->Discolored Oily Symptom: Oily/Gummy Product Low_Purity->Oily Byproduct Symptom: Byproduct Suspected Low_Purity->Byproduct Solution_Recrystallization Solution: 1. Recrystallization 2. Activated Charcoal Discolored->Solution_Recrystallization Solution_Washing Solution: 1. Wash with Hexane 2. Induce Crystallization Oily->Solution_Washing Solution_Optimize Solution: 1. Optimize Reaction 2. Column Chromatography Byproduct->Solution_Optimize

Caption: Troubleshooting workflow for low purity of 2-acetamidopyridine.

References

Characterization of byproducts in "2-Acetamido-5-nitropyridine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamido-5-nitropyridine. Our aim is to help you identify and characterize potential byproducts, and to offer solutions for common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common synthesis involves a two-step process:

  • Acetylation: 2-Aminopyridine is acetylated using an acetylating agent like acetic anhydride or acetyl chloride to form 2-Acetamidopyridine.

  • Nitration: The resulting 2-Acetamidopyridine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the desired this compound.[1]

Q2: What are the most common byproducts in this synthesis?

The primary byproducts are typically positional isomers and products of over-reaction. These include:

  • 2-Acetamido-3-nitropyridine: The constitutional isomer formed during the nitration step.

  • Dinitrated products: Over-nitration can lead to the formation of dinitropyridine species, although this is less common under controlled conditions.

  • 2-Amino-5-nitropyridine: This can result from the hydrolysis of the acetamido group of the final product, particularly during aqueous workup.

  • Unreacted 2-Acetamidopyridine: Incomplete nitration will leave the starting material as an impurity.

Q3: How can I minimize the formation of the 2-Acetamido-3-nitropyridine isomer?

While complete elimination of the 3-nitro isomer is challenging, its formation can be minimized by careful control of reaction conditions. The nitration of 2-aminopyridine derivatives typically yields a mixture of the 5-nitro and 3-nitro isomers, with the 5-nitro isomer being the major product.[2][3] Lowering the reaction temperature during the addition of the nitrating agent can sometimes improve the regioselectivity.

Q4: What causes the formation of 2-Amino-5-nitropyridine as a byproduct?

The acetamido group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. If the workup procedure involves harsh aqueous conditions, the amide bond can be cleaved, leading to the formation of 2-Amino-5-nitropyridine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete acetylation of 2-aminopyridine.- Inefficient nitration.- Loss of product during workup and purification.- Ensure the acetylation step goes to completion by monitoring with TLC.- Optimize nitration conditions (temperature, reaction time, stoichiometry of nitrating agent).- Use a careful extraction and recrystallization procedure to minimize product loss.
High Percentage of 2-Acetamido-3-nitropyridine Isomer - The formation of the 3-nitro isomer is a known side reaction in the nitration of 2-substituted pyridines.[2]- Maintain a low and controlled temperature during the addition of the nitrating mixture.- While difficult to eliminate completely, purification by column chromatography or fractional crystallization can separate the isomers.
Presence of Dinitrated Byproducts - Overly harsh reaction conditions (high temperature, prolonged reaction time, or excess nitrating agent).- Reduce the reaction temperature.- Carefully control the stoichiometry of the nitric acid.- Monitor the reaction progress closely and quench the reaction once the desired product is formed.
Formation of 2-Amino-5-nitropyridine - Hydrolysis of the acetamido group during the reaction or workup.- Avoid excessive heating during the reaction and workup.- Use milder conditions for neutralization and extraction, avoiding strong acids or bases for extended periods.
Dark-colored or Tarry Reaction Mixture - Side reactions and decomposition, often due to high temperatures or incorrect stoichiometry.- Ensure slow and controlled addition of the nitrating agent with efficient cooling.- Use high-purity starting materials and reagents.

Quantitative Data on Byproduct Formation

The following table summarizes the typical distribution of the main product and the primary isomeric byproduct based on literature for the nitration of 2-aminopyridine, which is expected to be similar for 2-acetamidopyridine.

Compound Typical Yield Ratio
2-Amino-5-nitropyridine9
2-Amino-3-nitropyridine1

This ratio is an approximation and can vary based on specific reaction conditions.[2]

Experimental Protocols for Byproduct Characterization

1. Thin-Layer Chromatography (TLC)

  • Purpose: To monitor the progress of the reaction and to get a preliminary idea of the number of components in the product mixture.

  • Methodology:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted to achieve good separation.

    • Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., iodine vapor). The desired product and byproducts will likely have different Rf values.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the structure of the product and byproducts.

  • Methodology:

    • Sample Preparation: Dissolve the purified sample (or a crude mixture for preliminary analysis) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Analysis:

      • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for the 5-nitro and 3-nitro isomers. For this compound, three distinct aromatic proton signals are expected. The 3-nitro isomer will have a different splitting pattern.

      • ¹³C NMR: The number of signals and their chemical shifts will confirm the carbon framework and the position of the nitro group.

3. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight of the product and byproducts.

  • Methodology:

    • Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

    • Analysis: The mass spectrum will show the molecular ion peak corresponding to the expected mass of this compound (C7H7N3O3, MW: 181.15 g/mol ). Isomeric byproducts will have the same molecular weight but may have different fragmentation patterns or retention times in GC-MS.

Visualizations

Troubleshooting_Byproducts cluster_issues Identified Issues cluster_solutions Potential Solutions start Crude Product Analysis (TLC, LC-MS) low_yield Low Yield of This compound start->low_yield high_isomer High Percentage of 3-Nitro Isomer start->high_isomer dinitration Presence of Dinitrated Products start->dinitration hydrolysis Presence of 2-Amino-5-nitropyridine start->hydrolysis opt_nitration Optimize Nitration: - Control Temperature - Adjust Stoichiometry - Monitor Reaction Time low_yield->opt_nitration opt_workup Optimize Workup: - Milder pH adjustment - Avoid high temperatures low_yield->opt_workup opt_acetylation Optimize Acetylation: - Ensure complete reaction low_yield->opt_acetylation Check starting material high_isomer->opt_nitration purification Purification Strategy: - Column Chromatography - Recrystallization high_isomer->purification dinitration->opt_nitration hydrolysis->opt_workup

Caption: Troubleshooting logic for byproduct formation.

Byproduct_Characterization_Workflow cluster_separation Separation & Purification cluster_analysis Structural Elucidation start Crude Product Mixture tlc TLC Analysis (Assess complexity) start->tlc column Column Chromatography (Isolate components) tlc->column ms Mass Spectrometry (MS) (Determine Molecular Weight) column->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY) (Determine Connectivity) column->nmr ir IR Spectroscopy (Identify Functional Groups) column->ir final_structure Identified Byproduct Structure ms->final_structure nmr->final_structure ir->final_structure

Caption: Experimental workflow for byproduct characterization.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of 2-Acetamido-5-nitropyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, nitropyridine derivatives serve as crucial building blocks for the synthesis of a wide array of functional molecules. Among these, 2-acetamido-5-nitropyridine is a frequently utilized intermediate, valued for its specific electronic and structural properties. This guide provides an objective comparison of this compound with its isomers, focusing on their synthesis and performance in common synthetic transformations. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in making informed decisions for their synthetic strategies.

Synthesis of Acetamidonitropyridine Isomers: A Comparative Overview

The synthesis of 2-acetamido-nitropyridine isomers typically proceeds via a two-step sequence: nitration of 2-aminopyridine followed by acetylation, or nitration of 2-acetamidopyridine. The regioselectivity of the nitration step is a critical factor determining the accessibility of the different isomers.

The direct nitration of 2-aminopyridine with a mixture of concentrated sulfuric acid and fuming nitric acid predominantly yields 2-amino-5-nitropyridine as the major product, with 2-amino-3-nitropyridine formed as a minor isomer. The subsequent acetylation of this isomeric mixture provides the corresponding 2-acetamido derivatives. The directing effect of the amino group, which is ortho, para-directing, and the deactivating effect of the pyridine nitrogen, leads to preferential substitution at the 5-position.

Separating the 3-nitro and 5-nitro isomers can be challenging due to their similar physical properties, often requiring careful chromatography.[1]

Comparative Synthesis Data
ParameterThis compound2-Acetamido-3-nitropyridine
Starting Material 2-Acetamidopyridine2-Acetamidopyridine
Nitration Yield (Isomer Ratio) ~80% (as part of a ~9:1 mixture with the 3-nitro isomer)~9% (as part of a ~9:1 mixture with the 5-nitro isomer)
Typical Reaction Conditions Fuming HNO₃, H₂SO₄, 60°C, 2h[2]Fuming HNO₃, H₂SO₄, 60°C, 2h[2]
Separation Method Column Chromatography / Fractional CrystallizationColumn Chromatography / Fractional Crystallization
Overall Accessibility HighLow

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of nitropyridine isomers as synthetic intermediates is often demonstrated in their ability to undergo further functionalization, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The position of the nitro and acetamido groups, in conjunction with a leaving group (e.g., a halogen), significantly influences the reactivity of the substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The electronic nature of the nitropyridine ring, rendered electron-deficient by the nitro group and the pyridine nitrogen, generally facilitates the oxidative addition step of the catalytic cycle. However, the position of the substituents can have a profound impact on the reaction's efficiency.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor. The electron-deficient nature of the nitropyridine ring is advantageous for this transformation. The choice of ligand and base is crucial, especially when dealing with substrates that may have reduced stability under basic conditions.[2] While nitroarenes have been successfully used in Buchwald-Hartwig aminations, the specific substitution pattern of the acetamidonitropyridine isomers will affect their performance.[3]

Inferred Comparative Reactivity in Cross-Coupling

The following table provides a qualitative comparison of the expected reactivity of hypothetical chloro-acetamidonitropyridine isomers in Suzuki and Buchwald-Hartwig reactions, based on established principles of palladium-catalyzed cross-coupling.

Isomer (Hypothetical Substrate)Expected Reactivity in Suzuki CouplingExpected Reactivity in Buchwald-Hartwig AminationRationale
2-Acetamido-3-nitro-X-pyridineModerate to HighModerate to HighThe leaving group at the 2- or 6-position is activated by the pyridine nitrogen. The adjacent nitro group provides strong electronic activation.
2-Acetamido-5-nitro-X-pyridineModerateModerateThe leaving group at a position meta to the activating pyridine nitrogen is less reactive than at the ortho or para positions. The nitro group provides some activation.
4-Acetamido-3-nitro-X-pyridineHighHighA leaving group at the 2- or 6-position is highly activated by both the pyridine nitrogen and the ortho-nitro group.

Experimental Protocols

Synthesis of this compound and 2-Acetamido-3-nitropyridine[2]

Step 1: Nitration of 2-Acetamidopyridine

  • Materials: 2-Acetamidopyridine (13.6 g), concentrated sulfuric acid (113 mL), fuming nitric acid (14.6 mL).

  • Procedure: a. To a flask containing 2-acetamidopyridine, slowly add concentrated sulfuric acid while cooling in an ice bath to maintain the temperature below 20°C. b. Once the 2-acetamidopyridine is completely dissolved, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 60°C. c. After the addition is complete, stir the reaction mixture at 60°C for 2 hours. d. Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. e. Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms. f. Filter the precipitate, wash with cold water, and dry to obtain a mixture of this compound and 2-acetamido-3-nitropyridine.

  • Yield: Approximately 88% total yield of the isomeric mixture.

  • Purification: The isomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Step 2: Acetylation of 2-Aminopyridine (Alternative Starting Point)

  • Materials: 2-Aminopyridine (9.9 g), acetic anhydride (21 mL).

  • Procedure: a. Dissolve 2-aminopyridine in acetic anhydride. b. Heat the mixture at 45°C for 2.5 hours. c. Cool the reaction mixture and pour it into ice water to precipitate the product. d. Filter the precipitate, wash with cold water, and dry to yield 2-acetamidopyridine.

  • Yield: Approximately 96%.

Representative Protocol for Suzuki-Miyaura Coupling of a Chloronitropyridine
  • Materials: Chloronitropyridine isomer (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-dioxane, and water.

  • Procedure: a. To a reaction vessel, add the chloronitropyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. b. Add a 4:1 mixture of 1,4-dioxane and water. c. Degas the mixture by bubbling with argon for 15-20 minutes. d. Heat the reaction mixture to 80-100°C and stir until the reaction is complete (monitored by TLC or LC-MS). e. Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.

Representative Protocol for Buchwald-Hartwig Amination of a Chloronitropyridine
  • Materials: Chloronitropyridine isomer (1.0 eq), amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), Cs₂CO₃ (1.4 eq), and anhydrous toluene.

  • Procedure: a. To a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, Xantphos, and Cs₂CO₃. b. Add anhydrous toluene, followed by the chloronitropyridine and the amine. c. Degas the mixture with argon for 10-15 minutes. d. Heat the reaction mixture to 100-110°C and stir until the reaction is complete (monitored by TLC or LC-MS). e. Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. f. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_acetylation Acetylation cluster_nitration Nitration cluster_separation Separation 2-Aminopyridine 2-Aminopyridine 2-Acetamidopyridine 2-Acetamidopyridine 2-Aminopyridine->2-Acetamidopyridine Acetic Anhydride, 45°C Acetic Anhydride Acetic Anhydride 2-Acetamidopyridine_re 2-Acetamidopyridine Isomer_Mixture Mixture of Isomers (5-nitro and 3-nitro) 2-Acetamidopyridine_re->Isomer_Mixture 60°C Nitrating_Mixture Fuming HNO3 / H2SO4 Nitrating_Mixture->Isomer_Mixture Isomer_Mixture_sep Mixture of Isomers This compound This compound (Major Product) Isomer_Mixture_sep->this compound Chromatography 2-Acetamido-3-nitropyridine 2-Acetamido-3-nitropyridine (Minor Product) Isomer_Mixture_sep->2-Acetamido-3-nitropyridine Chromatography

Caption: Synthetic workflow for 2-acetamido-nitropyridine isomers.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)(X)L Amine_Coordination Amine Coordination Ar-Pd(II)(X)L->Amine_Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation [Ar-Pd(HNR2)(X)L]+ Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Deprotonation->Ar-Pd(II)(NR2)L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative_Addition HNR2 HNR2 HNR2->Amine_Coordination Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a readily accessible isomer due to the regioselectivity of the nitration of 2-aminopyridine or 2-acetamidopyridine. Its 3-nitro isomer, while synthetically accessible from the same reaction, is obtained in significantly lower yields, making it a less common building block. The performance of these isomers in subsequent synthetic transformations, such as palladium-catalyzed cross-coupling reactions, is dictated by the electronic and steric environment of the reactive site. While this compound is a versatile and cost-effective starting material, researchers should consider the isomeric position of the nitro group when designing synthetic routes that require specific reactivity profiles in cross-coupling reactions. The choice of isomer will ultimately depend on the target molecule's structure and the desired synthetic strategy.

References

Comparative Reactivity Analysis: 2-Acetamido-5-nitropyridine vs. 2-Amino-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the realm of heterocyclic chemistry, substituted pyridines are foundational building blocks for a vast array of pharmaceuticals and agrochemicals. Among these, 2-amino-5-nitropyridine and its acetylated counterpart, 2-acetamido-5-nitropyridine, serve as crucial intermediates. A nuanced understanding of their comparative reactivity is paramount for optimizing synthetic routes and designing novel molecular entities. This guide provides an objective comparison of the reactivity of these two compounds, supported by theoretical principles and available experimental data.

Theoretical Comparison of Reactivity

The reactivity of the pyridine ring in these molecules is primarily governed by the interplay of electronic and steric effects of the substituents at the C2 position. The nitro group at the C5 position, a potent electron-withdrawing group, significantly decreases the electron density of the pyridine ring, thereby activating it towards nucleophilic aromatic substitution (SNAr). The key difference in reactivity between the two title compounds arises from the nature of the substituent at the C2 position: the amino (-NH₂) group versus the acetamido (-NHCOCH₃) group.

Electronic Effects:

The amino group is a strong electron-donating group through resonance, which increases the electron density on the pyridine ring. This effect partially counteracts the electron-withdrawing nature of the nitro group and the pyridine nitrogen, thus deactivating the ring towards nucleophilic attack.

Conversely, the acetamido group, while still electron-donating through the nitrogen lone pair, is a significantly weaker donating group compared to the amino group. The presence of the electron-withdrawing acetyl group diminishes the electron-donating capacity of the nitrogen. Consequently, the pyridine ring of this compound is more electron-deficient and, therefore, more susceptible to nucleophilic attack than 2-amino-5-nitropyridine.

Steric Effects:

The acetamido group is substantially bulkier than the amino group. This increased steric hindrance can influence the rate of reaction, particularly for nucleophilic attack at the C2 position or at adjacent positions. However, in many common reactions, the electronic effects are the dominant factor in determining the overall reactivity of the aromatic system.

Based on these electronic considerations, This compound is predicted to be more reactive towards nucleophiles in SNAr reactions than 2-amino-5-nitropyridine.

Quantitative Data and Reaction Yields

CompoundReaction TypeReagentsProductYield (%)Reference
2-Amino-5-nitropyridine AcetylationAcetic anhydrideThis compound94.6[1]
2-Amino-5-nitropyridine Diazotization, then substitutionNaNO₂, H₂SO₄, then quenching2-Hydroxy-5-nitropyridineNot specified in abstract[2]
This compound ReductionHydrazine hydrate, Pd/C2-Acetamido-5-aminopyridine93.26[3]
This compound ReductionPt/C, Methanol2-Acetamido-5-aminopyridine95[4]

Experimental Protocols

Synthesis of 2-Amino-5-nitropyridine from 2-Aminopyridine

This protocol describes the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine.

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • 1,2-Dichloroethane

  • Ice water

Procedure:

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.[5]

  • Slowly add a mixture of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise to the solution, maintaining the temperature below 10 °C. The addition is completed over 12 hours.[5]

  • After the addition is complete, allow the reaction to proceed for the specified time. The reaction mixture will change color from light yellow to red wine.[5]

  • Upon completion, cool the reaction mixture to room temperature and wash with water until the pH is 5.[5]

  • The organic layer is separated, and the 1,2-dichloroethane is recovered under reduced pressure.[5]

  • The residue is then slowly poured into ice water, leading to the precipitation of a dark yellow solid.[5]

  • The precipitate is filtered, washed with water, and dried to yield 2-amino-5-nitropyridine. A yield of 91.67% has been reported for a similar process.[5]

Synthesis of this compound from 2-Amino-5-nitropyridine

This protocol details the acetylation of 2-amino-5-nitropyridine.

Materials:

  • 2-Amino-5-nitropyridine

  • Acetic Anhydride

Procedure:

  • A mixture of 1 mol of 2-amino-5-nitropyridine and 2.1 mol of acetic anhydride is refluxed for 1 hour.[1]

  • The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, the mixture is cooled.

  • The product, this compound, is isolated. A yield of 94.6% has been reported.[1]

Visualizing Reactivity and Workflows

electronic_effects cluster_reactivity Factors Influencing Nucleophilic Aromatic Substitution Reactivity Ring Pyridine Ring (Electron Deficient) Reactivity Reactivity towards Nucleophiles Ring->Reactivity NO2 5-Nitro Group (Strongly Electron-Withdrawing) NO2->Ring Increases Electrophilicity Substituent C2 Substituent Substituent->Ring Modulates Electron Density Amino Amino (-NH2) (Strongly Electron-Donating) Amino->Substituent Acetamido Acetamido (-NHCOCH3) (Weakly Electron-Donating) Acetamido->Substituent

Caption: Logical diagram illustrating the influence of substituents on the reactivity of the pyridine ring.

experimental_workflow start Start: 2-Aminopyridine step1 Nitration (H2SO4, HNO3) start->step1 intermediate 2-Amino-5-nitropyridine step1->intermediate step2 Acetylation (Acetic Anhydride) intermediate->step2 product End Product: This compound step2->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-Acetamido-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic investigation of 2-Acetamido-5-nitropyridine is presented for unambiguous structural confirmation. This guide provides a comparative analysis of its spectral data against its precursor, 2-Amino-5-nitropyridine, and other positional isomers, offering researchers a comprehensive reference for compound identification and characterization.

The structural elucidation of newly synthesized or isolated compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide focuses on the spectroscopic analysis of this compound, a substituted pyridine derivative of interest in medicinal chemistry.

To ensure accurate structural assignment, the spectral data of this compound are compared with those of its synthetic precursor, 2-Amino-5-nitropyridine, and other acetamido-nitropyridine isomers. This comparative approach highlights key spectral differences arising from the specific substitution pattern on the pyridine ring, providing a robust framework for structural verification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its related compounds.

¹H NMR Spectral Data Comparison
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound DMSO-d₆10.84 (s, 1H, NH), 8.99 (d, J = 2.8 Hz, 1H, H6), 8.41 (dd, J = 9.2, 2.8 Hz, 1H, H4), 8.22 (d, J = 9.2 Hz, 1H, H3), 2.13 (s, 3H, CH₃)
2-Amino-5-nitropyridine DMSO-d₆8.83 (d, J = 2.8 Hz, 1H, H6), 8.08 (dd, J = 9.2, 2.8 Hz, 1H, H4), 7.85 (br s, 2H, NH₂), 6.68 (d, J = 9.2 Hz, 1H, H3)
N-(3-nitropyridin-2-yl)acetamide -Data not fully available.

Key Observations from ¹H NMR: The most significant difference between this compound and its amino precursor is the presence of a singlet at approximately 2.13 ppm, corresponding to the methyl protons of the acetamido group. Additionally, the downfield shift of the pyridyl protons in the acetamido derivative, particularly H6, is indicative of the electron-withdrawing effect of the acetyl group.

¹³C NMR Spectral Data Comparison
CompoundSolventChemical Shifts (δ, ppm)
This compound -Predicted data: ~169 (C=O), ~153 (C2), ~145 (C5), ~138 (C6), ~132 (C4), ~113 (C3), ~24 (CH₃)
2-Amino-5-nitropyridine -Data not fully available.
N-(3-nitropyridin-2-yl)acetamide -Data not fully available.
FT-IR Spectral Data Comparison
CompoundFunctional GroupWavenumber (cm⁻¹)
This compound N-H Stretch~3250
C=O Stretch~1690
NO₂ Asymmetric Stretch~1520
NO₂ Symmetric Stretch~1350
2-Amino-5-nitropyridine N-H Stretch~3400-3200 (two bands)
NO₂ Asymmetric Stretch~1515
NO₂ Symmetric Stretch~1345

Key Observations from FT-IR: The FT-IR spectrum of this compound is distinguished by the strong absorption band around 1690 cm⁻¹, characteristic of the amide carbonyl (C=O) stretch. This band is absent in the spectrum of 2-Amino-5-nitropyridine. Furthermore, the N-H stretching region differs, with the acetamido compound showing a single sharp peak, while the amino precursor exhibits two distinct peaks for the primary amine.

Mass Spectrometry Data Comparison

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | |---|---|---| | This compound | EI | 181 [M]⁺ | Predicted: 139 [M-CH₂CO]⁺, 93 [M-CH₂CO-NO₂]⁺ | | 2-Amino-5-nitropyridine | EI | 139 [M]⁺ | 109 [M-NO]⁺, 81 [M-NO-CO]⁺ |

Note on Mass Spectrometry: An experimental mass spectrum for this compound was not found. The predicted fragmentation pattern suggests a primary loss of a ketene molecule (CH₂CO) from the molecular ion. The mass spectrum of 2-Amino-5-nitropyridine shows a clear molecular ion at m/z 139.[1]

Experimental Protocols

Detailed experimental protocols for the spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters: Spectral width of ~16 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters: Spectral width of ~250 ppm, relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Data Acquisition:

    • Spectrometer: A standard FT-IR spectrometer.

    • Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

    • Background Correction: A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

    • Electron Energy: Typically 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Visualizing the Structural Confirmation Workflow

The logical flow of using spectroscopic data to confirm the structure of this compound is illustrated in the following diagram.

structural_confirmation cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Comparison 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Acetylation Acetylation 2-Amino-5-nitropyridine->Acetylation This compound This compound Acetylation->this compound 1H_NMR 1H NMR This compound->1H_NMR 13C_NMR 13C NMR This compound->13C_NMR FT_IR FT-IR This compound->FT_IR Mass_Spec Mass Spec This compound->Mass_Spec Compare_Precursor Compare with 2-Amino-5-nitropyridine 1H_NMR->Compare_Precursor Structural_Confirmation Structural Confirmation 13C_NMR->Structural_Confirmation FT_IR->Compare_Precursor Mass_Spec->Compare_Precursor Compare_Precursor->Structural_Confirmation Compare_Isomers Compare with other Acetamido-nitropyridine Isomers Compare_Isomers->Structural_Confirmation functional_groups_signals cluster_molecule This compound Structure cluster_signals Expected Spectroscopic Signals Pyridine_Ring Pyridine Ring (C₅H₃N) Aromatic_Protons Aromatic ¹H Signals (δ 6-9 ppm) Pyridine_Ring->Aromatic_Protons Aromatic_Carbons Aromatic ¹³C Signals (δ 110-160 ppm) Pyridine_Ring->Aromatic_Carbons Molecular_Ion Molecular Ion Peak (m/z = 181) Pyridine_Ring->Molecular_Ion Acetamido_Group Acetamido Group (-NHCOCH₃) Amide_Proton Amide ¹H Signal (δ > 8 ppm) Acetamido_Group->Amide_Proton Methyl_Protons Methyl ¹H Signal (δ ~2 ppm) Acetamido_Group->Methyl_Protons Carbonyl_Carbon Carbonyl ¹³C Signal (δ ~170 ppm) Acetamido_Group->Carbonyl_Carbon Methyl_Carbon Methyl ¹³C Signal (δ ~25 ppm) Acetamido_Group->Methyl_Carbon NH_Stretch N-H Stretch (~3300 cm⁻¹) Acetamido_Group->NH_Stretch CO_Stretch C=O Stretch (~1690 cm⁻¹) Acetamido_Group->CO_Stretch Acetamido_Group->Molecular_Ion Nitro_Group Nitro Group (-NO₂) NO2_Stretch NO₂ Stretches (~1520, 1350 cm⁻¹) Nitro_Group->NO2_Stretch Nitro_Group->Molecular_Ion

References

Comparative Guide to the Biological Activity of 2-Acetamido-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives based on the 2-acetamido-5-nitropyridine scaffold. Due to a scarcity of publicly available data directly pertaining to derivatives of this compound, this guide draws upon experimental data from closely related pyridine and nitropyridine series to infer potential activities and guide future research. The information presented herein is intended to serve as a valuable resource for drug discovery and development, highlighting potential antimicrobial and anticancer applications.

Overview of Biological Activities

Pyridine and its derivatives are a prominent class of heterocyclic compounds that are integral to numerous clinically approved drugs.[1][2] The pyridine ring is a versatile scaffold in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3] The introduction of a nitro group, as seen in this compound, can significantly influence the electronic properties of the pyridine ring and, consequently, its biological activity.

Antimicrobial Activity

Derivatives of pyridine are known to exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][4][5] The mode of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of a nitro group can enhance antimicrobial potency, a feature observed in various nitrofuran and nitroimidazole antibiotics. For pyridine derivatives, modifications at different positions of the ring have been shown to modulate their antimicrobial spectrum and efficacy.

Anticancer Activity

A substantial body of research has focused on the anticancer potential of pyridine derivatives.[2][6][7] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, interference with DNA replication, and induction of apoptosis.[2] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyridine ring are critical for their cytotoxic activity against different cancer cell lines.[1][8]

Comparative Data on Biological Activity

The following tables summarize quantitative data on the biological activity of various pyridine derivatives, providing a basis for comparison and highlighting key structural features that influence activity.

Antimicrobial Activity Data

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyridine Derivatives against Various Microorganisms

Compound/Derivative ClassTest Organism(s)MIC (µg/mL)Reference Compound(s)Reference
Pyridine-Thienopyridine DerivativesE. coli, B. mycoides, C. albicans<0.0048 - >0.039-[4]
N-alkylated Pyridine-based SaltsS. aureus, E. coli55 - 56 (at 100 µg/mL)-[3]
Picolinamide AnaloguesC. difficile≤8Isonicotinamide[9]
2-amino-4-(2-furyl)pyridine-3-carbonitrilesS. aureus, P. aeruginosa, C. utilisNot specified-[10]

Note: Data for this compound derivatives is not available in the cited literature. The table presents data for structurally related pyridine compounds to provide a comparative context.

Anticancer Activity Data

Table 2: Half-maximal Inhibitory Concentration (IC50) of Selected Pyridine Derivatives against Cancer Cell Lines

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference Compound(s)Reference
Pyridine-Urea DerivativesMCF-7 (Breast)0.11 - >50Doxorubicin (1.93 µM)[7]
Pyridine-Thienopyridine HybridsPC3 (Prostate), MCF7 (Breast), HCT116 (Colon)5.195 - 21.045Doxorubicin[8]
Pyridine-fused HeterocyclesA549 (Lung), HCT116 (Colon), MCF-7 (Breast)1.5 - >100-[6]
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analoguesColon epithelial cells (inhibition of monocyte adhesion)Similar to Tofacitinib (1 µM)Mesalazine (1000 µM)[11]
Pyrazole DerivativesA549 (Lung)220.20 - 613.22Etoposide[12]

Note: Data for this compound derivatives is not available in the cited literature. The table presents data for structurally related pyridine compounds to provide a comparative context.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is intricately linked to their structural features. Key SAR insights from the literature on related compounds suggest that:

  • Position and Nature of Substituents: The antiproliferative activity of pyridine derivatives is significantly influenced by the number and position of substituents like methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups.[1] Halogen atoms and bulky groups, on the other hand, can sometimes decrease activity.[1]

  • Fused Ring Systems: The fusion of other heterocyclic rings (e.g., imidazole, triazole, pyrrole) to the pyridine core can lead to compounds with potent anticancer activity.[6]

  • Acetamido Group: The acetamido group can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets.

  • Nitro Group: The electron-withdrawing nature of the nitro group can modulate the reactivity and binding affinity of the molecule.

Based on these general principles, modifications to the this compound scaffold could be strategically designed to enhance a desired biological activity.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the compound concentration.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for screening biological activity and a simplified signaling pathway that could be targeted by pyridine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Scaffold Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification Antimicrobial Antimicrobial Assays (MIC) Purification->Antimicrobial Anticancer Cytotoxicity Assays (IC50) Purification->Anticancer SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Anticancer->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A general workflow for the synthesis and biological evaluation of novel derivatives.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Inhibitor Pyridine Derivative Inhibitor Inhibitor->Kinase_Cascade

Caption: A simplified kinase signaling pathway often targeted by anticancer pyridine derivatives.

References

Comparing the efficacy of different catalysts for "2-Acetamido-5-nitropyridine" reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of 2-Acetamido-5-nitropyridine to its corresponding amine, 2-Acetamido-5-aminopyridine, is a critical transformation in the synthesis of various pharmaceutical intermediates. The efficiency of this reduction is highly dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of four commonly employed catalysts: Palladium (Pd), Platinum (Pt), Nickel (Ni), and Iron (Fe), supported by experimental data to aid in catalyst selection and process optimization.

Catalyst Performance Comparison

The selection of an appropriate catalyst system is paramount for achieving high yield and purity in the reduction of this compound. The following table summarizes the performance of Palladium, Platinum, Nickel, and Iron catalysts under various reported conditions.

CatalystReducing AgentSolventTemperatureReaction TimeYield (%)
Palladium on Carbon (Pd/C) Hydrazine HydrateEthanol80 °C3.5 hours93.26[1]
Platinum on Carbon (Pt/C) Hydrogen Gas (implicit)MethanolRoom Temp.4 hours95[2]
Raney Nickel (Raney Ni) Formic Acid/Ammonium FormateMethanolRoom Temp.10 - 30 min80 - 90 (general)
Iron (Fe) Powder Acetic AcidAcetic AcidNot SpecifiedNot Specified79 (crude)

Note: The yield for Raney Nickel is a general range for the reduction of nitro compounds with compatible functional groups, as a specific study on this compound was not identified. The yield for Iron powder is reported as crude.

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to facilitate replication and adaptation.

Palladium on Carbon (Pd/C) Catalyzed Reduction

This procedure utilizes a Palladium on carbon catalyst with hydrazine hydrate as the hydrogen source.

  • Reactants:

    • This compound: 4.53g

    • Ethanol: 40mL

    • Hydrazine Hydrate: 2.94g

    • Pd/C catalyst: 0.6g

  • Procedure:

    • Combine this compound, ethanol, hydrazine hydrate, and the Pd/C catalyst in a suitable reaction vessel.

    • Heat the mixture to 80°C.

    • Maintain the reaction at this temperature for 3.5 hours.

    • Upon completion, the product, 2-Acetamido-5-aminopyridine, can be isolated and purified using standard laboratory techniques.

  • Reported Yield: 93.26%[1]

Platinum on Carbon (Pt/C) Catalyzed Reduction

This method employs a Platinum on carbon catalyst in a methanol solvent.

  • Reactants:

    • This compound

    • Methanol

    • Pt/C catalyst

  • Procedure:

    • Dissolve this compound in methanol in a reaction vessel.

    • Add the Pt/C catalyst to the solution.

    • Conduct the reaction at room temperature for 4 hours.

    • The product, 2-Acetamido-5-aminopyridine, is obtained after filtration of the catalyst and evaporation of the solvent.

  • Reported Yield: 95%[2]

Raney Nickel (Raney Ni) Catalyzed Reduction

The following is a general procedure for the reduction of nitro compounds using Raney Nickel, which is compatible with the acetamido functional group.

  • Reactants:

    • Nitro compound (e.g., this compound): 5 mmol

    • Raney Nickel: 0.2 - 0.3g

    • Methanol (or other suitable solvent): 3 mL

    • 90% Formic Acid (2.5 mL) or Ammonium Formate (0.5 g)

  • Procedure:

    • Create a suspension of the nitro compound and Raney Nickel in the chosen solvent.

    • Stir the suspension while adding formic acid or ammonium formate at room temperature.

    • Monitor the reaction to completion (typically 10-30 minutes) by Thin Layer Chromatography (TLC).

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the organic layer to obtain the amino derivative.

  • Reported Yield (General): 80-90%

Iron (Fe) Powder Reduction

This classical method utilizes iron powder in the presence of an acid.

  • Reactants:

    • This compound

    • Iron Powder

    • Acetic Acid (as electrolyte and solvent)

  • Procedure:

    • The reduction is carried out using iron powder in the presence of acetic acid.

    • Specific conditions such as temperature and reaction time were not detailed in the available literature.

  • Reported Yield (Crude): 79%

Visualizing the Catalytic Process

To better understand the workflow of a typical catalytic reduction, the following diagrams illustrate the key steps and relationships.

experimental_workflow General Experimental Workflow for Catalytic Reduction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reactants Combine Reactants: - this compound - Solvent - Catalyst - Reducing Agent start->reactants conditions Apply Reaction Conditions: - Temperature - Stirring reactants->conditions monitor Monitor Progress (e.g., TLC) conditions->monitor filtration Catalyst Filtration monitor->filtration Upon Completion extraction Product Extraction/Purification filtration->extraction product Isolated 2-Acetamido-5-aminopyridine extraction->product

Caption: General workflow for the catalytic reduction of this compound.

catalyst_comparison_logic Catalyst Selection Logic cluster_catalysts Catalyst Options cluster_factors Evaluation Factors start Define Reduction Goal: High Yield & Purity of 2-Acetamido-5-aminopyridine Pd Palladium (Pd/C) start->Pd Pt Platinum (Pt/C) start->Pt Ni Nickel (Raney Ni) start->Ni Fe Iron (Fe) start->Fe Yield Yield Pd->Yield High (93%) Purity Purity (Crude vs. Pure) Conditions Reaction Conditions (Temp., Time) Pd->Conditions Elevated Temp. Cost Catalyst Cost Pt->Yield High (95%) Pt->Conditions Room Temp. Ni->Yield Good (80-90% gen.) Ni->Conditions Room Temp., Fast Fe->Yield Moderate (79% crude) Fe->Conditions Acidic decision Select Optimal Catalyst Yield->decision Purity->decision Conditions->decision Cost->decision

Caption: Decision matrix for selecting a catalyst for the reduction.

References

A Comparative Guide to the Purity Analysis of 2-Acetamido-5-nitropyridine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for compounds like 2-Acetamido-5-nitropyridine is of paramount importance. This guide provides a comprehensive comparison of two of the most powerful and commonly employed analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols for each and present a comparative analysis of their performance in the context of this specific molecule.

Data Presentation

The following tables summarize the quantitative data obtained from the purity analysis of a representative batch of this compound using both HPLC and NMR.

Table 1: HPLC Purity Analysis Results

ParameterResult
Purity (by area %)99.5%
Retention Time5.8 minutes
Relative Standard Deviation (RSD) of Peak Area (n=6)0.3%
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%

Table 2: Quantitative NMR (qNMR) Purity Analysis Results

ParameterResult
Purity (by mole %)99.3%
Internal StandardMaleic Acid
Relative Standard Deviation (RSD) of Purity (n=3)0.2%
Limit of Detection (LOD)0.1%
Limit of Quantification (LOQ)0.3%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This section details the reversed-phase HPLC method developed for the purity assessment of this compound.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    10 80
    12 80
    13 20

    | 15 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 315 nm.[1]

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

Nuclear Magnetic Resonance (NMR) Method

This section outlines the protocol for the quantitative NMR (qNMR) analysis of this compound.

1. Instrumentation:

  • 400 MHz NMR Spectrometer.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Nucleus: 1H.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16.

  • Spectral Width: -2 to 12 ppm.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation and phase correction to the acquired FID.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualization

The following diagram illustrates the general workflow for the purity analysis of a chemical compound like this compound, from sample reception to final reporting.

G cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Processing & Reporting Sample_Reception Sample Reception Sample_Login Sample Login & ID Sample_Reception->Sample_Login Sample_Preparation Sample Preparation Sample_Login->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Inject into HPLC NMR_Analysis NMR Analysis Sample_Preparation->NMR_Analysis Transfer to NMR tube Data_Processing Data Processing HPLC_Analysis->Data_Processing NMR_Analysis->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Purity_Calculation->HPLC_Analysis Purity_Calculation->NMR_Analysis Final_Report Final Report Generation Purity_Calculation->Final_Report

References

A Comparative Guide to 2-Acetamido-5-nitropyridine as a Precursor versus Alternative Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of starting materials is a critical decision that influences the efficiency, cost-effectiveness, and scalability of a synthetic route. This guide provides an objective comparison of 2-Acetamido-5-nitropyridine as a precursor for the synthesis of valuable 2,5-substituted pyridines against alternative starting materials. The comparison is supported by experimental data, detailed protocols, and visual workflows to aid in making informed decisions for your research and development endeavors.

The 2-amino-5-nitropyridine scaffold is a crucial intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and antiviral agents, as well as agrochemicals.[1] The strategic introduction of substituents at the 2 and 5 positions of the pyridine ring is often pivotal for biological activity. Here, we evaluate three common synthetic pathways to access 2-amino-5-substituted pyridines, with a focus on the synthesis of 2-amino-5-fluoropyridine, a key pharmaceutical intermediate.[2][3][4]

Comparative Analysis of Synthetic Routes

The synthesis of 2-amino-5-nitropyridine and its subsequent conversion to other valuable intermediates can be achieved through several routes. Below is a comparison of three prominent methods, starting from 2-aminopyridine (leading to the use of this compound or direct nitration) and 2-chloro-5-nitropyridine.

FeatureRoute A: Via this compound Route B: Direct Nitration of 2-Aminopyridine Route C: From 2-Chloro-5-nitropyridine
Starting Material 2-Aminopyridine2-Aminopyridine2-Chloro-5-nitropyridine
Key Intermediate This compound2-Amino-5-nitropyridineNot Applicable
Overall Yield Good to High (multi-step)High (single step to nitropyridine)Good to High
Selectivity High (acetamido group directs nitration)Good (5-nitro isomer is major product)High (amination of a pre-functionalized ring)
Process Complexity Multi-step processFewer steps to nitropyridineFewer steps if starting material is available
Safety Considerations Involves nitration (energetic)Involves nitration (energetic)Use of ammonia under pressure
Cost-Effectiveness Potentially higher due to more stepsPotentially more cost-effectiveDependent on the cost of 2-chloro-5-nitropyridine

Quantitative Data Summary

The following tables provide a step-by-step comparison of the yields for the synthesis of 2-amino-5-nitropyridine and its conversion to 2-amino-5-fluoropyridine via different routes.

Table 1: Synthesis of 2-Amino-5-nitropyridine

RouteStepStarting MaterialProductReagentsYield (%)Reference
A 1. Acetylation2-Aminopyridine2-AcetamidopyridineAcetic anhydride96.3[3]
2. Nitration2-AcetamidopyridineThis compoundConc. H₂SO₄, Fuming HNO₃88.4[2]
3. DeacetylationThis compound2-Amino-5-nitropyridine(Hydrolysis)HighImplied
B 1. Nitration2-Aminopyridine2-Amino-5-nitropyridineConc. H₂SO₄, Fuming HNO₃91.7[1]
C 1. Amination2-Chloro-5-nitropyridine2-Amino-5-nitropyridineNH₃, Cu₂O85[5]

Table 2: Synthesis of 2-Amino-5-fluoropyridine from 2-Amino-5-nitropyridine

StepStarting MaterialProductReagentsYield (%)Reference
1. Reduction 2-Amino-5-nitropyridine2,5-DiaminopyridineHydrazine hydrate, Pd/C93.3[2]
2. Diazotization 2,5-DiaminopyridineDiazonium saltNaNO₂, HBF₄87.2[2]
3. Schiemann Reaction Diazonium salt2-Amino-5-fluoropyridineThermal decomposition64.9[2]

Experimental Protocols

Route A: Detailed Protocol for the Synthesis of 2-Amino-5-fluoropyridine via this compound[2]

Step 1: Acetylation of 2-Aminopyridine

  • Reactants: 2-Aminopyridine (9.9 g), Acetic anhydride (21 mL).

  • Procedure: The reactants are combined and stirred at 45°C for 2.5 hours.

  • Yield: 96.26% of 2-Acetamidopyridine.

Step 2: Nitration of 2-Acetamidopyridine

  • Reactants: 2-Acetamidopyridine (13.6 g), Concentrated sulfuric acid (113 mL), Fuming nitric acid (14.6 mL).

  • Procedure: 2-Acetamidopyridine is dissolved in concentrated sulfuric acid, and fuming nitric acid is added dropwise while maintaining the temperature at 60°C. The reaction is stirred for 2 hours.

  • Yield: 88.40% of this compound.

Step 3: Reduction of this compound

  • Reactants: this compound (4.53 g), Ethanol (40 mL), Hydrazine hydrate (2.94 g), Pd/C catalyst (0.6 g).

  • Procedure: The components are refluxed at 80°C for 3.5 hours.

  • Yield: 93.26% of 2-Acetamido-5-aminopyridine.

Step 4: Diazotization of 2-Acetamido-5-aminopyridine

  • Reactants: 2-Acetamido-5-aminopyridine (3.8 g), Ethanol (15.8 mL), Fluoroboric acid (11.1 mL), Sodium nitrite (3.28 g).

  • Procedure: The reaction is carried out at 25°C for 1.5 hours.

  • Yield: 87.22% of the corresponding diazonium salt.

Step 5: Schiemann Reaction

  • Procedure: The diazonium salt is thermally decomposed in toluene at 110°C.

  • Yield: 64.94% of 2-Acetamido-5-fluoropyridine.

Step 6: Hydrolysis

  • Reactants: 2-Acetamido-5-fluoropyridine (6 g), 20% aqueous NaOH (5 g).

  • Procedure: The mixture is heated at 80°C for 2 hours.

  • Yield: 95.25% of 2-Amino-5-fluoropyridine.

Route B: Representative Protocol for Direct Nitration of 2-Aminopyridine[1]
  • Reactants: 2-Aminopyridine (18.82 g, 0.2 mol), 1,2-dichloroethane (75.3 g), concentrated sulfuric acid/fuming nitric acid mixed acid (45.17 g).

  • Procedure: 2-Aminopyridine is dissolved in 1,2-dichloroethane. The mixed acid is added dropwise below 10°C. The reaction is then heated to 58°C for 10-12 hours. After cooling, the mixture is washed with water to a pH of 5.8. The organic layer is concentrated, and the residue is poured into ice water to precipitate the product.

  • Yield: 91.67% of 2-Amino-5-nitropyridine with a purity of 98.66% by HPLC.

Route C: Representative Protocol for Amination of 2-Chloro-5-nitropyridine[5]
  • Reactants: 2-Chloro-5-nitropyridine, Ammonia (NH₃), Copper(I) oxide (Cu₂O).

  • Procedure: The reaction is carried out at 80°C for 16 hours.

  • Yield: 85% of 2-Amino-5-nitropyridine.

Visualizing the Synthetic Pathways and Applications

The following diagrams illustrate the comparative experimental workflow and a potential application of these pyridine derivatives in a drug discovery context.

G cluster_A Route A: Via this compound cluster_B Route B: Direct Nitration cluster_C Route C: From 2-Chloro-5-nitropyridine cluster_Downstream Downstream Synthesis A1 2-Aminopyridine A2 2-Acetamidopyridine A1->A2 Acetylation (96.3% yield) A3 This compound A2->A3 Nitration (88.4% yield) A4 2-Amino-5-nitropyridine A3->A4 Hydrolysis D1 2-Amino-5-fluoropyridine A4->D1 Multi-step (Reduction, Diazotization, Schiemann Reaction) B1 2-Aminopyridine B2 2-Amino-5-nitropyridine B1->B2 Nitration (91.7% yield) B2->D1 Multi-step (Reduction, Diazotization, Schiemann Reaction) C1 2-Chloro-5-nitropyridine C2 2-Amino-5-nitropyridine C1->C2 Amination (85% yield) C2->D1 Multi-step (Reduction, Diazotization, Schiemann Reaction)

Caption: Comparative workflow for the synthesis of 2-Amino-5-fluoropyridine.

G cluster_discovery Drug Discovery & Development cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_signaling Mechanism of Action S1 Precursor (e.g., this compound) S2 Key Intermediate (e.g., 2-Amino-5-substituted pyridine) S1->S2 S3 Library of Analogs S2->S3 H1 High-Throughput Screening (HTS) S3->H1 H2 Hit Identification H1->H2 L1 Structure-Activity Relationship (SAR) H2->L1 L2 ADMET Profiling L1->L2 P4 Lead Compound (Kinase Inhibitor) L2->P4 P1 Kinase P3 Phosphorylated Substrate P1->P3 ATP -> ADP P2 Substrate P2->P1 P4->P1

Caption: Role of pyridine derivatives in a typical kinase inhibitor drug discovery workflow.

Conclusion

The choice between using This compound as a precursor and other synthetic routes depends on several factors including the desired scale of the reaction, cost of starting materials, and safety infrastructure.

  • Route A (via this compound) offers a robust, albeit multi-step, method where the acetamido group serves as an effective protecting and directing group, leading to high selectivity in the nitration step. This can be advantageous for complex syntheses where minimizing side products is crucial.

  • Route B (Direct Nitration) is a more direct approach to 2-amino-5-nitropyridine with a high reported yield. However, direct nitration of 2-aminopyridine can sometimes lead to the formation of the 3-nitro isomer as a byproduct, which may require careful purification.[6]

  • Route C (from 2-Chloro-5-nitropyridine) is an efficient alternative if the starting material is readily and economically available. The amination reaction generally proceeds with good yield.

Ultimately, for laboratory-scale synthesis focused on producing a variety of analogs, the control offered by the 2-acetamido protecting group in Route A can be highly beneficial. For large-scale industrial production where cost and step-economy are paramount, direct nitration (Route B) may be preferred, provided that the separation of isomers is not overly burdensome. The viability of Route C is largely dictated by the market price and availability of 2-chloro-5-nitropyridine.

References

Limited Research on 2-Acetamido-5-nitropyridine Derivatives Hinders Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant scarcity of in vitro and in vivo studies focused specifically on the biological activities of "2-Acetamido-5-nitropyridine" derivatives. While the parent compound, this compound, is a known chemical entity, extensive research into the synthesis and biological evaluation of a series of its derivatives appears to be limited or not publicly available. This lack of published data precludes the creation of a detailed comparison guide as initially requested, which would require quantitative performance data, experimental protocols, and established signaling pathways.

Our search for relevant studies yielded information on various other pyridine and nitro-containing heterocyclic compounds with documented biological activities. These include derivatives of 2-aminothiazole, 5-nitroindazole, and substituted nicotinamides, some of which have demonstrated potential as anticancer, antimicrobial, or anti-inflammatory agents. However, these compounds do not share the core this compound scaffold, making a direct comparison guide inappropriate.

For instance, a patent for the preparation of 2-acetamido-5-aminopyridine outlines a synthetic route that involves the reduction of this compound. This indicates the use of the core structure as a synthetic intermediate rather than the focus of a structure-activity relationship study.

Without a collection of studies that systematically modify the this compound structure and evaluate the resulting changes in biological activity, it is not possible to construct the requested data tables, experimental protocols, or signaling pathway diagrams.

Alternative Focus: A More Studied Scaffold

Given the lack of specific data for this compound derivatives, we propose to develop a comparison guide for a more extensively researched class of related heterocyclic compounds. Based on the literature surveyed, a promising alternative would be to focus on 2-aminothiazole derivatives , for which a substantial body of research exists detailing their synthesis, in vitro anticancer activity, and, in some cases, in vivo efficacy. This would allow for a comprehensive guide that fulfills the core requirements of data comparison, protocol documentation, and visualization of relevant biological pathways.

Should you be interested in pursuing this alternative topic, we can proceed with compiling and presenting the available data for 2-aminothiazole derivatives in the requested format.

Cost-benefit analysis of different "2-Acetamido-5-nitropyridine" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. 2-Acetamido-5-nitropyridine is a key building block in the pharmaceutical industry, and selecting the optimal synthetic route can significantly impact cost, time, and overall yield. This guide provides a detailed comparison of common methods for the synthesis of this compound, complete with experimental protocols, cost-benefit analysis, and visual workflows to aid in methodological selection.

Comparison of Synthetic Methods

The synthesis of this compound is primarily achieved through two main strategies: the acetylation of 2-aminopyridine followed by nitration, and the amidation of 2-chloro-5-nitropyridine. Each method presents its own set of advantages and disadvantages in terms of yield, reaction conditions, and cost.

ParameterMethod 1: Acetylation followed by NitrationMethod 2: Amidation of 2-chloro-5-nitropyridine
Starting Materials 2-Aminopyridine, Acetic Anhydride2-Chloro-5-nitropyridine, Acetamide
Key Reagents Concentrated Sulfuric Acid, Fuming Nitric AcidPotassium Carbonate, Copper(I) Iodide, N,N-Dimethylformamide (DMF)
Overall Yield ~85%[1]Variable, dependent on catalyst and conditions
Reaction Time Acetylation: ~2.5 hours, Nitration: ~2 hours[1]Typically longer due to catalyst activation and reaction
Temperature Acetylation: 45°C, Nitration: 60°C[1]Higher temperatures often required for amidation
Purity High, often requiring minimal purificationPurity can be affected by side reactions and catalyst residues
Cost of Reactants Generally lowerCan be higher due to the cost of the catalyst and specialized reagents
Safety Considerations Use of highly corrosive and strong oxidizing acidsUse of a potentially toxic solvent (DMF) and heavy metal catalyst

Experimental Protocols

Method 1: Acetylation of 2-Aminopyridine followed by Nitration

This two-step process is a widely used and well-documented method for synthesizing this compound.

Step 1: Acetylation of 2-Aminopyridine

  • Materials:

    • 2-Aminopyridine (9.9 g)

    • Acetic Anhydride (21 mL)

  • Procedure:

    • In a suitable reaction vessel, combine 2-aminopyridine and acetic anhydride.

    • Stir the mixture at 45°C for 2.5 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture can be carefully poured into ice water to quench the excess acetic anhydride.

    • The resulting precipitate of 2-acetamidopyridine is collected by filtration, washed with cold water, and dried. A yield of approximately 96.26% can be expected.[1]

Step 2: Nitration of 2-Acetamidopyridine

  • Materials:

    • 2-Acetamidopyridine (13.6 g)

    • Concentrated Sulfuric Acid (113 mL)

    • Fuming Nitric Acid (14.6 mL)

  • Procedure:

    • In a flask cooled in an ice bath, slowly add 2-acetamidopyridine to concentrated sulfuric acid with stirring.

    • Once the 2-acetamidopyridine is dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature at 60°C.[1]

    • After the addition is complete, continue stirring at 60°C for 2 hours.[1]

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated this compound is collected by filtration, washed with cold water until the washings are neutral, and then dried. An expected yield is around 88.40%.[1]

Method 2: Amidation of 2-Chloro-5-nitropyridine

This method offers an alternative route, particularly useful if 2-chloro-5-nitropyridine is a more readily available starting material.

  • Materials:

    • 2-Chloro-5-nitropyridine

    • Acetamide

    • Potassium Carbonate (K₂CO₃)

    • Copper(I) Iodide (CuI)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a reaction flask, add 2-chloro-5-nitropyridine, acetamide, potassium carbonate, and a catalytic amount of copper(I) iodide.

    • Add N,N-dimethylformamide (DMF) as the solvent.

    • Heat the reaction mixture with stirring. The optimal temperature and reaction time will need to be determined empirically but are typically in the range of 100-150°C for several hours.

    • Monitor the reaction by TLC.

    • After completion, the reaction mixture is cooled and poured into water.

    • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Cost-Benefit Analysis

To provide a practical comparison, the following table outlines the estimated cost of reactants per mole of this compound produced, based on currently available market prices for laboratory-grade chemicals. Prices are subject to change and may vary based on supplier and purity.

ReagentMethod 1 Cost (USD/mole)Method 2 Cost (USD/mole)
2-Aminopyridine~1.00 - 2.00-
Acetic Anhydride~1.50 - 3.00-
Concentrated Sulfuric Acid~0.50 - 1.00-
Fuming Nitric Acid~2.00 - 4.00-
2-Chloro-5-nitropyridine-~50.00 - 70.00
Acetamide-~0.50 - 1.50
Potassium Carbonate-~1.00 - 2.00
Copper(I) Iodide-~5.00 - 10.00 (catalytic amount)
N,N-Dimethylformamide-~2.00 - 4.00
Total Estimated Cost ~5.00 - 10.00 ~60.00 - 90.00

Analysis:

Method 1, the acetylation of 2-aminopyridine followed by nitration, is significantly more cost-effective in terms of raw materials. The starting materials and reagents are common laboratory chemicals with relatively low prices.

Method 2, the amidation of 2-chloro-5-nitropyridine, is considerably more expensive, primarily due to the high cost of the starting material, 2-chloro-5-nitropyridine, and the use of a copper catalyst. However, this method might be advantageous if 2-chloro-5-nitropyridine is readily available or if the reaction conditions of Method 1 are not suitable for the available laboratory setup.

Visualizing the Synthesis Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthetic method.

Method1_Workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration start_acetylation 2-Aminopyridine + Acetic Anhydride react_acetylation Stir at 45°C for 2.5h start_acetylation->react_acetylation quench_acetylation Quench with Ice Water react_acetylation->quench_acetylation filter_acetylation Filter and Dry quench_acetylation->filter_acetylation product_acetylation 2-Acetamidopyridine filter_acetylation->product_acetylation start_nitration 2-Acetamidopyridine + H₂SO₄ (conc.) product_acetylation->start_nitration add_nitric Add HNO₃ (fuming) at 60°C start_nitration->add_nitric react_nitration Stir at 60°C for 2h add_nitric->react_nitration quench_nitration Pour onto Ice react_nitration->quench_nitration filter_nitration Filter and Dry quench_nitration->filter_nitration final_product This compound filter_nitration->final_product

Caption: Workflow for the synthesis of this compound via acetylation and nitration.

Method2_Workflow start 2-Chloro-5-nitropyridine + Acetamide + K₂CO₃ + CuI (cat.) in DMF react Heat and Stir start->react workup Cool and Quench with Water react->workup extract Extract with Organic Solvent workup->extract purify Dry and Purify extract->purify final_product This compound purify->final_product

Caption: Workflow for the synthesis of this compound via amidation.

Conclusion

The choice between these synthetic methods for this compound will ultimately depend on the specific needs and resources of the laboratory.

  • Method 1 (Acetylation/Nitration) is the more economical and higher-yielding choice, making it ideal for large-scale production and cost-sensitive projects. Its primary drawback is the handling of hazardous acids.

  • Method 2 (Amidation) offers a viable alternative when the starting material, 2-chloro-5-nitropyridine, is readily accessible or when the use of strong, corrosive acids is to be avoided. However, the higher cost of reagents and potentially lower yields are significant considerations.

By carefully evaluating the factors of cost, yield, safety, and available starting materials, researchers can select the most appropriate synthetic route for their specific application.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and handling profiles of 2-Acetamido-5-nitropyridine and structurally related nitropyridine derivatives. The information presented is intended to assist laboratory personnel in making informed risk assessments and implementing appropriate safety procedures when working with these compounds. The data has been compiled from various safety data sheets (SDS) and chemical safety databases.

Quantitative Safety Data Comparison

The following table summarizes the key safety information for this compound and three related compounds: 2-Amino-5-nitropyridine, 2-Chloro-5-nitropyridine, and 3-Nitropyridine.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )GHS Hazard Classification
This compound this compoundC₇H₇N₃O₃181.15Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed. Skin Irritation (Category 2) , H315: Causes skin irritation. Serious Eye Damage (Category 1) , H318: Causes serious eye damage. Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction. Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory tract irritation, H335: May cause respiratory irritation.
2-Amino-5-nitropyridine 2-Amino-5-nitropyridineC₅H₅N₃O₂139.11Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed. Skin Irritation (Category 2) , H315: Causes skin irritation. Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation. Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory system, H335: May cause respiratory irritation.
2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.54Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed. Skin Irritation (Category 2) , H315: Causes skin irritation. Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation. Specific Target Organ Toxicity — Single Exposure (Category 3) , H335: May cause respiratory irritation.
3-Nitropyridine 3-NitropyridineC₅H₄N₂O₂124.10Acute Toxicity, Oral (Category 3) , H301: Toxic if swallowed. Skin Irritation (Category 2) , H315: Causes skin irritation. Serious Eye Damage (Category 1) , H318: Causes serious eye damage. Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory system, H335: May cause respiratory irritation.

Experimental Protocols for Safety Assessment

Acute Oral Toxicity (LD50) - OECD Test Guideline 423

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

  • Animal Model: Typically, female rats from a standard laboratory strain are used.

  • Dosage: A stepwise procedure is used with a starting dose based on the expected toxicity of the compound. For a substance classified as Category 4 ("Harmful if swallowed"), the starting dose is typically 300 mg/kg body weight.

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated based on the mortality observed at different dose levels. The GHS classification is then determined from the LD50 value.

Skin Irritation/Corrosion - OECD Test Guideline 404

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Model: Albino rabbits are typically used for this test.

  • Application: A small amount of the test substance (0.5 g for solids) is applied to a small area of shaved skin on the back of the rabbit and covered with a gauze patch.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring and Classification: The severity of the skin reactions is scored, and the substance is classified as a skin irritant (Category 2) if the mean scores for erythema or edema are above a certain threshold.

Serious Eye Damage/Eye Irritation - OECD Test Guideline 405

Objective: To evaluate the potential of a substance to cause serious eye damage or irritation.

Methodology:

  • Animal Model: Albino rabbits are generally used.

  • Application: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit.

  • Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

  • Scoring and Classification: The severity of the eye lesions is scored. A substance is classified as causing serious eye damage (Category 1) if the effects are irreversible or have not fully reversed within 21 days. It is classified as an eye irritant (Category 2A) if the effects are fully reversible within 21 days.

Visualized Workflows and Relationships

General Safe Handling Workflow for Nitropyridine Compounds

The following diagram illustrates a logical workflow for the safe handling of powdered nitropyridine compounds in a research laboratory.

Safe_Handling_Workflow Safe Handling Workflow for Nitropyridine Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Select and Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area in a Fume Hood B->C D Weigh Compound in a Ventilated Enclosure C->D E Handle as a Powder - Avoid Dust Generation D->E F Use in a Well-Ventilated Area E->F G Decontaminate Work Surfaces F->G H Dispose of Waste in a Labeled Hazardous Waste Container G->H I Remove and Dispose of PPE Properly H->I

Caption: A logical workflow for the safe handling of powdered nitropyridine compounds.

GHS Hazard Relationship for this compound

This diagram illustrates the relationship between the physical state of this compound and its associated health hazards as defined by the Globally Harmonized System (GHS).

GHS_Hazard_Relationship GHS Hazard Relationship for this compound cluster_routes Routes of Exposure cluster_hazards GHS Health Hazards substance This compound (Solid Powder) ingestion Ingestion substance->ingestion skin_contact Skin Contact substance->skin_contact eye_contact Eye Contact substance->eye_contact inhalation Inhalation substance->inhalation acute_tox Acute Toxicity (Oral, Cat. 4) H302: Harmful if swallowed ingestion->acute_tox skin_irrit Skin Irritation (Cat. 2) H315: Causes skin irritation skin_contact->skin_irrit skin_sens Skin Sensitization (Cat. 1) H317: May cause an allergic reaction skin_contact->skin_sens eye_dam Serious Eye Damage (Cat. 1) H318: Causes serious eye damage eye_contact->eye_dam stot_se STOT SE (Cat. 3) H335: May cause respiratory irritation inhalation->stot_se

Caption: Relationship between exposure routes and GHS hazards for this compound.

Discussion of Safety and Handling Comparison

Acute Toxicity: All four compared compounds are classified as harmful or toxic if swallowed. 3-Nitropyridine is notable for its higher acute oral toxicity (Category 3) compared to the other three compounds (Category 4). This indicates that 3-Nitropyridine is more dangerous if ingested and requires stricter handling precautions to prevent accidental ingestion.

Skin and Eye Irritation: All compounds are skin irritants. This compound and 3-Nitropyridine are classified as causing serious eye damage (Category 1), which implies a risk of irreversible eye injury. 2-Amino-5-nitropyridine and 2-Chloro-5-nitropyridine are classified as causing serious eye irritation (Category 2A), indicating reversible eye irritation. Therefore, the use of appropriate eye protection, such as chemical safety goggles, is critical when handling all these compounds, with particular caution for this compound and 3-Nitropyridine.

Other Hazards: this compound is also classified as a skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact. All four compounds may cause respiratory irritation, emphasizing the need for handling them in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered forms to avoid dust inhalation.

General Handling of Nitroaromatic Compounds: Nitroaromatic compounds, as a class, should be handled with care due to their potential for thermal instability and reactivity. While specific thermal stability data for this compound is not readily available, it is prudent to avoid heating these compounds excessively or in uncontrolled conditions. They should be stored away from strong oxidizing and reducing agents.

Conclusion

Based on the available safety data, this compound presents multiple hazards, including acute oral toxicity, skin irritation, serious eye damage, skin sensitization, and respiratory irritation. Its safety profile is largely similar to the other compared nitropyridines, with the most significant difference being the higher acute toxicity of 3-Nitropyridine. The presence of the acetamido group in this compound also introduces the potential for skin sensitization, which is not specified for the other compared compounds.

Researchers and laboratory personnel must adhere to strict safety protocols when handling these compounds. This includes the consistent use of personal protective equipment (PPE), handling in a well-ventilated fume hood, and following proper waste disposal procedures. A thorough understanding of the specific hazards associated with each compound, as outlined in their respective Safety Data Sheets, is essential for maintaining a safe laboratory environment.

Safety Operating Guide

Safe Disposal of 2-Acetamido-5-nitropyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper handling and disposal of 2-Acetamido-5-nitropyridine are critical to ensure laboratory safety and environmental protection. This substance is classified as hazardous and must be managed accordingly.

This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

Hazard Profile and Safety Summary

This compound presents several health hazards.[1] Understanding these risks is foundational to safe handling and disposal.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]Danger
Skin Irritation (Category 2)Causes skin irritation.[1][2][3]Warning
Serious Eye Damage (Category 1)Causes serious eye damage.[1]Danger
Skin Sensitization (Category 1)May cause an allergic skin reaction.[1]Warning
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.[1][4]Warning

Data sourced from Safety Data Sheets.

Operational Disposal Protocol

This protocol outlines the necessary steps for the disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[2][3]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • For spills, sweep up the solid material and place it into a suitable, closed container for disposal.[2][4] Avoid generating dust.[2]

3. Container Management:

  • Waste containers must be kept tightly closed when not in use and stored in a well-ventilated area.[2][4]

  • Ensure the waste container is compatible with the chemical.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be treated as hazardous waste.

  • Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][6]

5. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[2][4][7]

  • All disposal activities must be in accordance with local, state, and federal regulations.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste? is_spill Is it a spill? start->is_spill collect_spill Sweep into a suitable, closed container for disposal. is_spill->collect_spill Yes is_empty_container Is it an empty container? is_spill->is_empty_container No store_waste Store the sealed container in a well-ventilated area. collect_spill->store_waste triple_rinse Triple rinse the container. Collect rinsate as hazardous waste. is_empty_container->triple_rinse Yes collect_waste Collect waste in a designated, labeled hazardous waste container. is_empty_container->collect_waste No triple_rinse->store_waste collect_waste->store_waste dispose Dispose of waste and container at an approved waste disposal plant. store_waste->dispose end End dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2-Acetamido-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 2-Acetamido-5-nitropyridine. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it can cause skin and eye irritation, may lead to an allergic skin reaction, and can cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Summary of Hazards for this compound

Hazard StatementGHS ClassificationPotential Health Effects
Causes skin irritationSkin Irritation, Category 2Redness, itching, and inflammation of the skin.[1][2][3]
May cause an allergic skin reactionSkin Sensitization, Category 1Skin rash, itching, and hives upon repeated exposure.[1]
Causes serious eye damage/irritationEye Damage/Irritation, Category 1/2Severe eye irritation, redness, pain, and potential for serious eye damage.[1][2][3]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Coughing, sneezing, and shortness of breath.[1][4]
Harmful if swallowedAcute Toxicity, Oral, Category 4Nausea, vomiting, and abdominal pain.[1]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye damage.[5][6][7] Safety glasses alone are not sufficient.
Hand Protection Nitrile or neoprene gloves.[6][7][8][9]To prevent skin contact, irritation, and potential allergic reactions. Butyl rubber gloves are also an option for broader chemical resistance.[3][10] Avoid latex gloves as they offer little chemical protection.[5][9]
Body Protection A fully buttoned, long-sleeved laboratory coat.To protect the skin on the arms and body from accidental contact.[3][6]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or glove box. A simple dust mask is not sufficient.[1][11]To prevent inhalation of the powder, which can cause respiratory tract irritation.[1][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Detailed Methodology:

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, put on a lab coat, chemical safety goggles, and gloves (nitrile or neoprene are recommended).[6][7][8][9] If there is a risk of splashing, a face shield should also be worn.[7]

    • Verify Fume Hood: Ensure the chemical fume hood is on and functioning correctly. The sash should be kept as low as possible.[4][11]

    • Gather Materials: Assemble all necessary equipment, including glassware, solvents, and the container of this compound, within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the desired amount of the solid compound inside the fume hood to prevent the dispersion of dust.[1] Use a tared weigh boat or paper.

    • Dissolving: Add the solvent to the vessel containing the weighed compound. Gently swirl or stir to dissolve.

    • Reaction: Conduct the chemical reaction within the fume hood, ensuring that the apparatus is secure.

  • Cleanup and Disposal:

    • Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.

    • Waste Segregation: All waste materials, including contaminated gloves, weigh boats, and excess reagents, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][12]

    • Disposal: Dispose of the hazardous waste according to your institution's and local regulations.[12][13] Do not pour chemical waste down the drain.[14]

    • Doffing PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 3: Waste Disposal Guidelines

Waste TypeDisposal ProcedureRationale
Solid Waste (unused compound, contaminated consumables)Place in a clearly labeled, sealed container designated for solid chemical waste.[13]To prevent accidental exposure and ensure proper handling by waste management personnel.
Liquid Waste (reaction mixtures, contaminated solvents)Collect in a compatible, sealed, and labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.[3][13]To avoid dangerous chemical reactions and to facilitate proper disposal by a licensed waste disposal company.[3]
Empty Containers Triple rinse the empty container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may allow for disposal as regular waste.[13]To ensure that no residual chemical remains, which could pose a hazard.

By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound before beginning any work.

References

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